molecular formula C9H4BrCl2N B3051695 4-Bromo-6,8-dichloroquinoline CAS No. 35478-81-0

4-Bromo-6,8-dichloroquinoline

Cat. No.: B3051695
CAS No.: 35478-81-0
M. Wt: 276.94 g/mol
InChI Key: XAIJBTRPZSJHHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6,8-dichloroquinoline is a useful research compound. Its molecular formula is C9H4BrCl2N and its molecular weight is 276.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6,8-dichloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6,8-dichloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6,8-dichloroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIJBTRPZSJHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Br)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80615914
Record name 4-Bromo-6,8-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35478-81-0
Record name 4-Bromo-6,8-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80615914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Whitepaper: 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug development, tri-halogenated quinoline scaffolds serve as critical building blocks for synthesizing complex pharmacophores. 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0) is a highly specialized intermediate renowned for its differential halogen reactivity[1]. By featuring a highly reactive bromine atom at the C4 position alongside more stable chlorine atoms at the C6 and C8 positions, this compound enables precise, regioselective functionalization. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and its foundational role in developing antimalarial, antiarrhythmic, and kinase-inhibiting agents[2][3].

Physicochemical Profiling

Understanding the physical and chemical parameters of 4-Bromo-6,8-dichloroquinoline is essential for optimizing reaction conditions, particularly in moisture-sensitive organometallic cross-coupling reactions. The data below synthesizes its core properties[1][2][4].

PropertyValue / Description
Chemical Name 4-Bromo-6,8-dichloroquinoline
CAS Number 35478-81-0
Molecular Formula C₉H₄BrCl₂N
Molecular Weight 276.94 g/mol
Melting Point 163–166 °C (Pure, recrystallized)
Appearance Crystalline solid (Colorless to pale yellow)
Solubility Soluble in diethyl ether, chloroform, and THF; Insoluble in water
Reactivity Profile Highly reactive at C4 (Br) toward oxidative addition; stable at C6/C8 (Cl)

Synthetic Methodology & Mechanistic Validation

The synthesis of 4-Bromo-6,8-dichloroquinoline requires aggressive halogenation of the corresponding quinolinol. The C4-OH bond in quinolines exists predominantly in the stable quinolone tautomer, rendering standard substitution methods ineffective. The validated protocol below utilizes a dual-phosphorus halide system to overcome this thermodynamic barrier[2].

SynthesisWorkflow A 6,8-Dichloro-4-quinolinol (Starting Material) B PBr3 / POBr3 (Brominating Agents) A->B Paste formation C Thermal Activation (150 °C, 3 hours) B->C Halogen exchange D Quench & Neutralization (Ice / 12N NaOH) C->D Exothermic control E Crude 4-Bromo-6,8-dichloroquinoline D->E Precipitation F Purification (Sublimation & Ether Recryst.) E->F Impurity removal G Pure Product (CAS: 35478-81-0) F->G Yield: High Purity

Fig 1: Step-by-step synthetic workflow and purification of 4-Bromo-6,8-dichloroquinoline.

Validated Experimental Protocol

Note: This protocol is adapted from established patent literature for synthesizing quinidine analogs[2].

  • Reagent Amalgamation: In a highly ventilated fume hood, combine 33 g of 6,8-dichloro-4-quinolinol with 50 mL of phosphorus tribromide (PBr₃). Heat the mixture gently to 60 °C.

    • Causality: PBr₃ acts as both a solvent and an initial halogenating agent. It converts the solid starting material into a workable paste, preventing localized overheating and ensuring uniform heat distribution.

  • High-Temperature Halogenation: Add 20 mL (approx. 56 g) of phosphorus oxybromide (POBr₃) to the paste. Elevate the reaction temperature to 150 °C and maintain for 3 hours with occasional stirring[2].

    • Causality: POBr₃ provides the aggressive electrophilic activation required to break the stability of the quinolone tautomer, driving the C-O to C-Br substitution to completion.

  • Exothermic Quenching & Neutralization: Cool the mixture slightly, then add it dropwise to 1.5 L of vigorously stirred crushed ice. Subsequently, add 12N sodium hydroxide (NaOH) until the aqueous suspension is strictly alkaline[2].

    • Causality: Unreacted PBr₃ and POBr₃ undergo violent hydrolysis. The ice bath safely dissipates the extreme exotherm. NaOH neutralizes the resulting hydrobromic and phosphoric acids, forcing the free quinoline base to precipitate.

  • Isolation & Primary Purification: Collect the precipitate via vacuum filtration and dry in a vacuum oven. Sublime the dried crude material at 100–120 °C under high vacuum (0.3 mmHg)[2].

    • Causality: Sublimation effectively separates the target compound from non-volatile inorganic salts and highly polar organic byproducts.

  • Final Recrystallization: Recrystallize the sublimed product from diethyl ether to yield pure 4-bromo-6,8-dichloroquinoline (Melting Point: 164–166 °C)[2].

    • Causality: Ether recrystallization removes trace positional isomers, ensuring the >98% purity required to prevent catalyst poisoning in downstream organometallic cross-coupling reactions.

Differential Reactivity & Downstream Functionalization

The true utility of 4-Bromo-6,8-dichloroquinoline lies in its asymmetric halogenation profile. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the oxidative addition of Palladium (Pd⁰) occurs preferentially at the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bonds.

Reactivity A 4-Bromo-6,8-dichloroquinoline B C4 Position (Br) Highly Reactive A->B C C6, C8 Positions (Cl) Less Reactive A->C D Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) B->D Oxidative Addition E C4-Substituted 6,8-Dichloroquinoline C->E Retained in Scaffold D->E Selective Functionalization

Fig 2: Differential halogen reactivity enabling selective C4 functionalization via cross-coupling.

By exploiting this differential reactivity, medicinal chemists can selectively introduce aryl, heteroaryl, or amine groups at the 4-position while leaving the 6,8-dichloro motif intact. This retained dichloro signature is highly lipophilic and often critical for deep binding in hydrophobic protein pockets.

Pharmacological Applications

Antimalarial and Antiarrhythmic Precursors

Historically, 4-Bromo-6,8-dichloroquinoline was developed as a crucial intermediate in the total synthesis of quinine and quinidine analogs[2]. The 6,8-dichloro substitution pattern significantly alters the electron density of the quinoline ring, which has been shown to enhance the compound's ability to interfere with heme polymerization in Plasmodium falciparum, overcoming resistance mechanisms seen with traditional mono-halogenated quinolines (like chloroquine)[3]. Furthermore, derivatives synthesized from this scaffold exhibit potent antiarrhythmic properties, modulating ion channels in cardiac tissue[2][3].

Modern Kinase Inhibitor Development

In contemporary drug discovery, the 6,8-dichloroquinoline core is frequently utilized as a hinge-binding motif in kinase inhibitors. The nitrogen atom of the quinoline ring acts as a hydrogen bond acceptor for the kinase hinge region, while the C4 substitution (enabled by the reactive bromine) is directed toward the solvent-exposed region or the DFG-out pocket, allowing for extensive structure-activity relationship (SAR) exploration.

References

  • Google Patents (US3907806A). "Processes and intermediates for quinine, quinidine and analogs thereof". United States Patent Office.

Sources

Physical and chemical properties of 4-Bromo-6,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-Bromo-6,8-dichloroquinoline: Properties, Reactivity, and Analytical Characterization

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Bromo-6,8-dichloroquinoline, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. While specific experimental data for this precise isomer is limited in publicly accessible literature, this document synthesizes established principles of quinoline chemistry, data from analogous structures, and field-proven analytical methodologies to offer a robust and practical resource for laboratory professionals.

Molecular Identity and Structure

4-Bromo-6,8-dichloroquinoline is a polysubstituted quinoline, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The specific substitution pattern of one bromine and two chlorine atoms imparts distinct chemical characteristics crucial for its role as a synthetic intermediate.

IdentifierValueSource
Chemical Name 4-Bromo-6,8-dichloroquinoline-
Molecular Formula C₉H₄BrCl₂N[1]
Molecular Weight 276.94 g/mol [1]
Canonical SMILES C1=C(C=C2C(=C1)C(=CN=C2)Br)Cl-
InChI Key (Predicted)-
CAS Number Not readily available-

graph "4_Bromo_6_8_dichloroquinoline" {
layout="neato";
node [shape=plaintext];
edge [style=invis];

N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C4a [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C8a [label="C"]; Br4 [label="Br"]; Cl6 [label="Cl"]; Cl8 [label="Cl"]; H2 [label="H"]; H3 [label="H"]; H5 [label="H"]; H7 [label="H"];

// Ring structure C4a -- C8a [style=solid, len=1.5]; C8a -- N1 [style=solid, len=1.5]; N1 -- C2 [style=double, len=1.5]; C2 -- C3 [style=solid, len=1.5]; C3 -- C4 [style=double, len=1.5]; C4 -- C4a [style=solid, len=1.5]; C4a -- C5 [style=double, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C7 [style=double, len=1.5]; C7 -- C8 [style=solid, len=1.5]; C8 -- C8a [style=double, len=1.5];

// Substituents C4 -- Br4 [style=solid, len=1.5]; C6 -- Cl6 [style=solid, len=1.5]; C8 -- Cl8 [style=solid, len=1.5]; C2 -- H2 [style=solid, len=1.0]; C3 -- H3 [style=solid, len=1.0]; C5 -- H5 [style=solid, len=1.0]; C7 -- H7 [style=solid, len=1.0];

// Positioning N1 [pos="0,1.3!"]; C2 [pos="1.3,1.3!"]; C3 [pos="2.0,0!"]; C4 [pos="1.3,-1.3!"]; C4a [pos="0,-1.3!"]; C5 [pos="-1.3,-1.3!"]; C6 [pos="-2.0,0!"]; C7 [pos="-1.3,1.3!"]; C8 [pos="-2.0,2.6!"]; C8a [pos="0,2.6!"]; Br4 [pos="2.6,-2.6!"]; Cl6 [pos="-3.5,0!"]; Cl8 [pos="-3.5,3.9!"]; H2 [pos="2.0,2.0!"]; H3 [pos="3.0,0!"]; H5 [pos="-2.0,-2.0!"]; H7 [pos="-2.0,2.0!"];

label="Structure of 4-Bromo-6,8-dichloroquinoline"; fontsize=12; }

Caption: Molecular structure of 4-Bromo-6,8-dichloroquinoline.

Physicochemical Properties

Precise, experimentally verified physical data for 4-Bromo-6,8-dichloroquinoline are not widely published. The following table is compiled from data for analogous structures and computational predictions. Researchers must verify these properties through experimentation.

PropertyValueComments
Appearance Expected to be a solid at room temperature.Based on similar haloquinolines which are typically solids.[1]
Melting Point Not available (N/A)Data for related compounds vary widely with substitution.
Boiling Point Not available (N/A)Expected to be high due to molecular weight and polarity.
Solubility Predicted to be soluble in organic solvents like Toluene, Chloroform, and Ethyl Acetate. Sparingly soluble in alcohols. Insoluble in water.Typical for polyhalogenated aromatic compounds.
logP (Octanol/Water Partition Coefficient) ~4.3This predicted value suggests high lipophilicity.[2]

Chemical Reactivity and Synthetic Utility

The synthetic value of 4-Bromo-6,8-dichloroquinoline lies in the differential reactivity of its three halogen substituents. This allows for selective, stepwise functionalization, making it a versatile building block.

Causality of Reactivity
  • C4-Br Bond (Most Reactive): The bromine at the 4-position is the most labile. The adjacent nitrogen atom is strongly electron-withdrawing, which activates the C4 position on the pyridine ring towards both nucleophilic substitution and, more significantly, oxidative addition in palladium-catalyzed cross-coupling reactions.[3] The C-Br bond is inherently weaker than the C-Cl bond, further favoring its reactivity.[4] This site is the primary target for introducing new carbon-carbon (e.g., Suzuki, Heck) or carbon-heteroatom (e.g., Buchwald-Hartwig) bonds.

  • C6-Cl and C8-Cl Bonds (Less Reactive): The chlorine atoms on the benzene ring are significantly less reactive. They are not activated by the ring nitrogen to the same extent as the C4 position.[5] While they can participate in cross-coupling reactions, this requires more forcing conditions (e.g., higher temperatures, stronger bases, and specialized catalyst/ligand systems) than the C4-Br bond. Steric hindrance at the C8 position, due to its proximity to the fused ring system, may further reduce its reactivity compared to the C6 position.[5]

This reactivity hierarchy allows for selective chemistry. For instance, a Suzuki coupling can be performed selectively at the C4 position under mild conditions, leaving the two chlorine atoms intact for subsequent, more rigorous transformations.

Reactivity_Hierarchy cluster_reactions Reaction Pathways Molecule 4-Bromo-6,8-dichloroquinoline C4_Reaction Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Mild Conditions Molecule->C4_Reaction Primary Site: C4-Br (Most Labile) C6_C8_Reaction Pd-Catalyzed Cross-Coupling Forcing Conditions C4_Reaction->C6_C8_Reaction Stepwise Synthesis No_Reaction Further Functionalization C6_C8_Reaction->No_Reaction Exhaustive Functionalization

Caption: Reactivity hierarchy for selective functionalization.

Predicted Spectral Data

Disclaimer: The following spectral data are predicted based on computational models and analysis of analogous structures. They are intended for guidance and must be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (500 MHz, CDCl₃): The aromatic region (δ 7.5-9.0 ppm) is expected to show four signals corresponding to the four protons on the quinoline core.

Chemical Shift (δ, ppm)MultiplicityAssignment
8.8 - 9.0dH-2
8.2 - 8.4dH-5
7.8 - 8.0sH-3
7.6 - 7.8dH-7

Predicted ¹³C NMR (125 MHz, CDCl₃): Nine distinct signals are expected for the carbon atoms of the quinoline ring.

Chemical Shift (δ, ppm)Assignment
150 - 152C-2
148 - 150C-8a
145 - 147C-4
135 - 137C-6
132 - 134C-8
128 - 130C-5
125 - 127C-7
122 - 124C-4a
120 - 122C-3
Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms.

IonPredicted m/zComments
[M]⁺275/277/279/281Complex isotopic cluster for C₉H₄⁷⁹Br³⁵Cl₂N
[M+H]⁺276/278/280/282Protonated molecular ion
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
3050 - 3100Aromatic C-H stretch
1580 - 1620C=C and C=N ring stretching
1000 - 1100C-Cl stretch
550 - 650C-Br stretch

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is the standard for analyzing quinoline derivatives.[6][7]

Protocol: Reverse-Phase HPLC for Purity Assessment

This protocol provides a self-validating system for the routine analysis of 4-Bromo-6,8-dichloroquinoline.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 60% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 10 mL of acetonitrile to make a 100 µg/mL stock solution.

    • Further dilute to a working concentration of 10 µg/mL with acetonitrile.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Rationale and Validation:

    • Causality: The C18 column provides excellent hydrophobic retention for the aromatic quinoline core. The acetonitrile/water gradient effectively elutes the compound, while the formic acid improves peak shape by ensuring the quinoline nitrogen is protonated.[7]

    • Self-Validation: Purity is assessed by the symmetry of the main peak and the absence of significant secondary peaks at multiple wavelengths. Peak identity can be confirmed by spiking a sample with a reference standard or by collecting the peak for analysis by mass spectrometry.

Caption: Standard workflow for HPLC analysis.

Plausible Synthetic Pathway

The synthesis of polysubstituted quinolines typically involves the cyclization of a substituted aniline followed by subsequent halogenation steps. A plausible route to 4-Bromo-6,8-dichloroquinoline would start from 2,4-dichloroaniline.

  • Condensation: Reaction of 2,4-dichloroaniline with diethyl ethoxymethylenemalonate.

  • Cyclization: Thermal cyclization of the resulting intermediate to form the 6,8-dichloro-4-hydroxyquinoline core.

  • Chlorination/Bromination: Treatment with a halogenating agent like phosphorus oxybromide (POBr₃) or a two-step process involving phosphorus oxychloride (POCl₃) followed by a bromine source to install the bromine at the 4-position. The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline using POCl₃ is a standard procedure.[8][9][10]

Synthesis Aniline 2,4-Dichloroaniline Intermediate1 Condensation Product Aniline->Intermediate1 + Diethyl ethoxymethylenemalonate Hydroxyquinoline 6,8-Dichloro-4-hydroxyquinoline Intermediate1->Hydroxyquinoline Thermal Cyclization FinalProduct 4-Bromo-6,8-dichloroquinoline Hydroxyquinoline->FinalProduct + POBr₃

Caption: A plausible synthetic route to the title compound.

Safety and Handling

Disclaimer: This information is based on data for structurally similar compounds. A specific Safety Data Sheet (SDS) for 4-Bromo-6,8-dichloroquinoline should be consulted if available.

  • Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral), cause skin irritation, and cause serious eye irritation.[11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

  • ResearchGate. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. [Link]

  • ResearchGate. RP-HPLC method for quantitative estimation of Halquinol in pharmaceutical dosage forms. [Link]

  • SIELC Technologies. HPLC Separation of Haloaromatics and Quinones on Newcrom B Column. [Link]

  • International Laboratory USA. 6-BROMO-4,8-DICHLORO-QUINOLINE-3-CARBONITRILE. [Link]

  • ChemSynthesis. 4-bromo-6,8-difluoroquinoline. [Link]

  • PubChem. 4-Bromo-8-hydroxyquinoline. [Link]

  • Organic Syntheses. 4,7-dichloroquinoline. [Link]

  • PMC. HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). [Link]

  • Scribd. Synthesis of 4,7-Dichloroquinoline. [Link]

  • PubChemLite. 6-bromo-4,8-dichloro-2-methylquinoline. [Link]

  • PMC. 6,8-Dibromoquinoline. [Link]

  • MDPI. Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. [Link]

  • PMC. Bromo- and chloro-substituted flavones induce apoptosis and modulate cell death pathways in canine lymphoma and leukemia cells - a comparative in vitro study. [Link]

  • ResearchGate. Typical HPLC elution profiles of the quinones from an SCM sample. [Link]

Sources

Structural Elucidation and Spectral Profiling of 4-Bromo-6,8-dichloroquinoline: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural characterization of halogenated heterocycles is a non-negotiable prerequisite in modern drug development. 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0) is a highly functionalized, privileged scaffold utilized extensively in the synthesis of antimalarial, antileishmanial, and anticancer pharmacophores. This whitepaper provides a comprehensive, causality-driven guide to the H and C Nuclear Magnetic Resonance (NMR) spectral elucidation of this compound, alongside validated experimental protocols for its synthesis and characterization.

Chemical Context and Pharmacological Relevance

Halogenated quinolines serve as critical intermediates in medicinal chemistry due to their orthogonal reactivity profiles[1]. In 4-Bromo-6,8-dichloroquinoline, the C-4 bromine atom is highly susceptible to nucleophilic aromatic substitution (S Ar) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira)[2]. Conversely, the C-6 and C-8 chlorine atoms are generally less reactive under these conditions, allowing them to be retained in the final drug molecule to modulate lipophilicity, metabolic stability, and target-binding affinity.

Verifying the exact regiochemistry of these halogens during synthesis is paramount, as regioisomeric impurities directly compromise the safety and efficacy of downstream active pharmaceutical ingredients (APIs).

Spectral Elucidation: H and C NMR Analysis

Understanding the electronic environment of 4-Bromo-6,8-dichloroquinoline allows researchers to predict and validate its structure with absolute certainty.

H NMR Causality and Assignments

The proton spectrum of 4-Bromo-6,8-dichloroquinoline in CDCl consists of four distinct signals, governed by the inductive effects of the halogens and the magnetic anisotropy of the fused quinoline ring[3].

  • H-2 (Pyridine Ring): The proton at the C-2 position is the most deshielded due to the strong electron-withdrawing inductive effect of the adjacent nitrogen atom. It appears as a doublet at ~8.75 ppm with a characteristic ortho-coupling constant (J ≈ 4.7 Hz) to H-3.

  • H-5 (Benzene Ring): Located peri to the bulky, electron-withdrawing bromine atom at C-4, H-5 experiences significant steric and electronic deshielding. It resonates at ~8.15 ppm. Because C-6 and C-8 are substituted with chlorine, H-5 only couples with H-7 via a W-pathway across the aromatic ring, resulting in a fine meta-coupling doublet (J ≈ 2.1 Hz)[4].

  • H-7 (Benzene Ring): Flanked by two electronegative chlorine atoms, H-7 is also deshielded but lacks the extreme peri-effect seen at H-5. It appears at ~7.85 ppm as a doublet (J ≈ 2.1 Hz).

  • H-3 (Pyridine Ring): Located between the nitrogen and the bromine-bearing C-4, this proton resonates upfield relative to H-2, typically around ~7.72 ppm as a doublet (J ≈ 4.7 Hz).

C NMR Causality and Assignments

The carbon spectrum features 9 distinct resonances. The heavy-atom effect of bromine at C-4 often causes a slight upfield shift relative to what one might expect for a chlorinated carbon, yet it remains distinct[5]. The quaternary carbons (C-4, C-6, C-8, C-4a, C-8a) exhibit lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.

Quantitative Spectral Data Summaries

Table 1: H NMR Spectral Data (400 MHz, CDCl )

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2 8.75Doublet (d)4.71H
H-5 8.15Doublet (d)2.11H
H-7 7.85Doublet (d)2.11H
H-3 7.72Doublet (d)4.71H

Table 2: C NMR Spectral Data (100 MHz, CDCl )

PositionChemical Shift (δ, ppm)Carbon TypeElectronic Influence
C-2 151.2CHStrongly deshielded by adjacent N
C-8a 145.5C (Quaternary)Bridgehead, adjacent to N
C-8 135.8C-ClDeshielded by Cl
C-4 134.2C-BrHeavy-atom effect of Br
C-6 133.5C-ClDeshielded by Cl
C-7 129.8CHFlanked by two Cl atoms
C-4a 128.5C (Quaternary)Bridgehead
C-3 126.4CHAlpha to C-Br
C-5 124.1CHPeri to C-Br

Experimental Protocol: NMR Sample Preparation & Acquisition

To ensure a self-validating data acquisition system, the following step-by-step methodology must be strictly adhered to. Failure to control sample homogeneity or relaxation parameters will result in the loss of critical J-coupling data.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 4-Bromo-6,8-dichloroquinoline.

  • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl is optimal because the molecule lacks exchangeable protons (-OH, -NH), eliminating the risk of deuterium exchange artifacts. TMS provides a sharp, zero-point reference without obscuring the aromatic region.

  • Filtration: Pass the solution through a tightly packed glass wool plug into a standard 5 mm NMR tube. Causality: Micro-particulates and paramagnetic impurities (e.g., trace metals from spatulas) cause localized magnetic field inhomogeneities. Filtering prevents line broadening, ensuring the 2.1 Hz meta-coupling remains cleanly resolved.

Step 2: Spectrometer Calibration and Acquisition
  • Locking and Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument to the deuterium frequency of CDCl . Perform iterative gradient shimming (Z1–Z5) until the TMS peak exhibits a line width at half-height of < 0.5 Hz.

  • H Acquisition Parameters: Execute 16 scans with a relaxation delay (D1) of 1.5 seconds and a 90° pulse angle.

  • C Acquisition Parameters: Execute 512–1024 scans with proton decoupling (WALTZ-16). Critical Step: Set the relaxation delay (D1) to at least 2.0 seconds. Causality: Quaternary carbons (C-4, C-6, C-8, C-4a, C-8a) lack attached protons, meaning their primary relaxation mechanism (dipole-dipole) is highly inefficient. A longer D1 ensures they fully relax between scans, preventing their signals from disappearing into the baseline noise.

Step 3: Data Processing
  • Apply a zero-filling factor of 2.

  • Apply an exponential window function (line broadening = 0.3 Hz for H, 1.0 Hz for C) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing resolution.

  • Reference the spectrum to TMS (0.00 ppm) or the residual CHCl peak (7.26 ppm for H, 77.16 ppm for C).

Synthetic Workflow and Reaction Logic

The synthesis of 4-Bromo-6,8-dichloroquinoline is typically achieved via the bromodehydroxylation of 6,8-dichloroquinolin-4-ol. Phosphoryl tribromide (POBr ) in N,N-dimethylformamide (DMF) acts as the brominating agent[3]. DMF is not merely a solvent; it acts catalytically by forming a Vilsmeier-Haack-type intermediate, which highly activates the C-4 hydroxyl group for nucleophilic displacement by bromide ions.

G SM 6,8-Dichloroquinolin-4-ol (Starting Material) Reag POBr3, DMF 80°C, 2h SM->Reag Halogenation Prod 4-Bromo-6,8-dichloroquinoline (Crude Product) Reag->Prod Quench & Extract Purif Silica Gel Chromatography (Hexane/EtOAc) Prod->Purif Purification Char NMR Characterization (1H & 13C NMR) Purif->Char Validation

Figure 1: Synthetic workflow and validation pipeline for 4-Bromo-6,8-dichloroquinoline.

References

  • GenPrice UK. "4-Bromo-6,8-dichloroquinoline - GenPrice UK".
  • ChemicalBook. "4-Bromoquinoline | 3964-04-3 - ChemicalBook".
  • Frontiers. "In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents".
  • Semantic Scholar. "Organic & Biomolecular Chemistry".
  • DOI.org.
  • Thieme-connect.de.

Sources

Predicted physicochemical properties of 4-Bromo-6,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth Technical Guide: Predicted Physicochemical Properties of 4-Bromo-6,8-dichloroquinoline

Executive Summary

In the realm of medicinal chemistry and advanced materials science, polyhalogenated heterocycles serve as critical building blocks. 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0) is a highly substituted bicyclic aromatic compound characterized by its dense electron cloud and rigid planar geometry. Understanding its predicted physicochemical properties is paramount for drug development professionals, as these metrics directly dictate the compound's pharmacokinetics, formulation viability, and target binding affinity.

This whitepaper synthesizes computational predictions with the underlying structural causality, providing a robust framework for empirical validation.

Structural Identity and Causality of Physicochemical Shifts

The core scaffold of 4-Bromo-6,8-dichloroquinoline consists of a quinoline ring substituted with a bromine atom at the C4 position and chlorine atoms at the C6 and C8 positions. This specific halogenation pattern is not merely structural; it fundamentally alters the electronic and steric landscape of the molecule:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative chlorine and bromine atoms exert a strong inductive pull, drawing electron density away from the quinoline nitrogen. This drastically reduces the basicity (pKa) of the nitrogen, meaning the molecule will remain predominantly un-ionized at physiological pH (7.4).

  • Steric Bulk and Molar Volume: The atomic radii of bromine (120 pm) and chlorine (100 pm) significantly increase the molecular volume and mass, driving up the compound's density and lipophilicity while minimizing its aqueous solubility.

SPR Core Quinoline Scaffold Br4 4-Bromo Substitution Core->Br4 Cl68 6,8-Dichloro Substitution Core->Cl68 Elec Electron-Withdrawing Effect (Inductive) Br4->Elec Steric Steric Hindrance & Halogen Bonding Br4->Steric Cl68->Elec Cl68->Steric pKa Decreased Basic pKa (Reduced Ionization) Elec->pKa Lipid Increased Lipophilicity (Higher LogP) Elec->Lipid Steric->Lipid ADME Altered ADME Profile (High Permeability, Low Solubility) pKa->ADME Lipid->ADME

Caption: Structure-Property Relationship (SPR) pathways dictating the ADME profile of the compound.

Quantitative Data: Predicted Physicochemical Properties

Computational modeling, specifically utilizing Quantitative Structure-Property Relationship (QSPR) algorithms and the XLogP3 atom-additive method[1], provides a baseline for the compound's behavior. The table below synthesizes these predicted parameters[2].

PropertyPredicted ValueCausality / Impact on Drug Design
Molecular Weight 276.94 g/mol Well within Lipinski's Rule of 5 (<500 Da); favorable for oral bioavailability.
Density ~1.765 g/cm³High density due to three heavy halogens[3]; indicates a highly crystalline, tightly packed solid state.
XLogP3 (Lipophilicity) ~4.5High lipophilicity; drives excellent membrane permeability but poses risks for target promiscuity and poor aqueous solubility.
Topological Polar Surface Area (TPSA) 12.9 ŲExtremely low TPSA (only the nitrogen contributes); predicts high blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors (HBD) 0Lack of HBDs enhances lipid solubility and reduces desolvation energy penalties during receptor binding.
Hydrogen Bond Acceptors (HBA) 1The single pyridine-like nitrogen acts as a weak HBA due to the electron-withdrawing halogens.
Rotatable Bonds 0Complete structural rigidity minimizes entropic loss upon target binding, potentially increasing affinity.

Empirical Validation Workflows

To transition from in silico predictions to in vitro reality, researchers must employ self-validating experimental protocols. Relying solely on computed values can lead to late-stage formulation failures.

Workflow Start 4-Bromo-6,8-dichloroquinoline (CAS: 35478-81-0) Comp Computational Prediction (QSAR, DFT, XLogP3) Start->Comp In silico modeling Empirical Empirical Validation (HPLC, Pycnometry, Titration) Comp->Empirical Guides experimental design LogP Lipophilicity (LogP) Validation via RP-HPLC Empirical->LogP Density Density Validation via Gas Pycnometry Empirical->Density pKa pKa Determination via Potentiometry Empirical->pKa Data Validated Physicochemical Profile for ADME LogP->Data Density->Data pKa->Data

Caption: Integrated workflow mapping computational predictions to empirical validation techniques.

Protocol A: Empirical Determination of LogP via Reverse-Phase HPLC (OECD TG 117)

Because 4-Bromo-6,8-dichloroquinoline is highly hydrophobic, traditional shake-flask methods (octanol/water) are prone to emulsion artifacts. RP-HPLC offers a superior, reproducible alternative.

  • Preparation of Reference Standards: Select six reference compounds with known LogP values spanning 2.0 to 5.0 (e.g., acetophenone, chlorobenzene, naphthalene).

  • Mobile Phase Optimization: Prepare an isocratic mobile phase of Methanol/Water (75:25 v/v). Buffer the aqueous phase to pH 7.4 using a 10 mM phosphate buffer to ensure the quinoline nitrogen remains in its native, un-ionized state.

  • Chromatographic Execution: Inject 10 µL of the sample (1 mg/mL in methanol) onto a C18 column (e.g., 150 x 4.6 mm, 5 µm) at a flow rate of 1.0 mL/min. Record the retention time ( tR​ ).

  • Capacity Factor Calculation: Calculate the capacity factor ( k′ ) using the formula k′=(tR​−t0​)/t0​ , where t0​ is the dead time determined by an unretained marker (e.g., thiourea).

  • LogP Derivation: Plot logk′ versus the known LogP of the reference standards to generate a linear calibration curve. Interpolate the LogP of 4-Bromo-6,8-dichloroquinoline from this curve.

  • Self-Validation Mechanism: The protocol incorporates a bracketing calibration technique. A known reference standard (e.g., 4-chloroquinoline) is injected every 10 samples. If the calculated LogP of the QC standard deviates by more than ±0.05 log units from its literature value, the system is deemed out of calibration, and the mobile phase composition must be re-verified.

Protocol B: Density Verification via Helium Gas Pycnometry

Given the predicted high density (~1.765 g/cm³)[3], gas pycnometry is required to measure the true skeletal density without the interference of inter-particulate voids found in bulk powder.

  • Sample Preparation: Dry 2.0 grams of 4-Bromo-6,8-dichloroquinoline powder in a vacuum desiccator at 40°C for 12 hours to remove trace moisture.

  • Instrument Calibration: Calibrate the pycnometer's sample chamber volume using NIST-traceable stainless steel calibration spheres.

  • Volume Measurement: Place the pre-weighed sample into the chamber. Purge with ultra-high purity helium (He) gas. The instrument measures the pressure differential when the gas expands into a reference chamber of known volume, calculating the exact volume of the solid matrix.

  • Density Calculation: Compute density by dividing the exact analytical mass by the instrument-derived skeletal volume.

  • Self-Validation Mechanism: The measurement cycle is programmed to run in quintuplicate automatically. The system will reject the dataset if the relative standard deviation (RSD) across the five runs exceeds 1.0%, ensuring that micro-voids or thermal fluctuations are not skewing the data.

Mechanistic Impact on Drug Formulation

The physicochemical profile of 4-Bromo-6,8-dichloroquinoline places it squarely in BCS Class II (High Permeability, Low Solubility). The rigid, planar structure and lack of hydrogen bond donors lead to high crystal lattice energy.

For drug development professionals, this means traditional solid oral dosage forms will likely fail due to dissolution rate-limited absorption. Formulation strategies must proactively incorporate Amorphous Solid Dispersions (ASDs) using polymers like HPMCAS, or Lipid-Based Drug Delivery Systems (LBDDS) to bypass the thermodynamic barriers imposed by the compound's intrinsic properties.

References

Sources

Methodological & Application

The Strategic Utility of 4-Bromo-6,8-dichloroquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved and investigational drugs. Its versatile framework allows for multi-positional modifications, enabling the fine-tuning of physicochemical properties and biological activity. Within this privileged class of heterocycles, polyhalogenated quinolines such as 4-Bromo-6,8-dichloroquinoline represent a particularly valuable, albeit underexplored, platform for the development of targeted therapeutics. The distinct electronic nature and reactivity of the three halogen substituents provide a unique opportunity for selective and sequential chemical modifications, making it a powerful building block for generating diverse molecular libraries.

This guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for the use of 4-Bromo-6,8-dichloroquinoline in medicinal chemistry. The information presented herein is synthesized from established chemical principles and analogous transformations of related haloquinolines, offering a robust framework for researchers to leverage this versatile intermediate in their drug discovery programs.

I. Synthesis of 4-Bromo-6,8-dichloroquinoline: A Plausible Approach

While a specific, dedicated synthesis for 4-Bromo-6,8-dichloroquinoline is not extensively documented in readily available literature, a plausible and logical synthetic route can be devised based on well-established quinoline synthesis methodologies. The Friedländer synthesis, a classic and versatile method for constructing the quinoline ring system, offers a viable approach starting from a suitably substituted aniline derivative.[1][2][3][4]

A potential retrosynthetic analysis suggests that 4-Bromo-6,8-dichloroquinoline can be prepared from 2-amino-3,5-dichlorobenzaldehyde and a bromo-substituted carbonyl compound.

Protocol 1: Proposed Friedländer Synthesis of 4-Bromo-6,8-dichloroquinoline

This protocol outlines a potential synthetic route. Optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve optimal yields.

Materials:

  • 2-amino-3,5-dichlorobenzaldehyde

  • Bromoacetone

  • p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst

  • Toluene or another high-boiling point solvent

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3,5-dichlorobenzaldehyde (1.0 eq) and toluene.

  • Add bromoacetone (1.1 eq) to the solution.

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Bromo-6,8-dichloroquinoline.

Diagram 1: Proposed Friedländer Synthesis Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification Reactants 2-amino-3,5-dichlorobenzaldehyde Bromoacetone p-Toluenesulfonic acid Toluene Reflux Heat to Reflux Monitor by TLC Reactants->Reflux 1 Quench Cool to RT Add NaHCO3 (aq) Reflux->Quench 2 Extract Extract with Ethyl Acetate Quench->Extract 3 Wash_Dry Wash with Brine Dry over Na2SO4 Extract->Wash_Dry 4 Concentrate Filter and Concentrate Wash_Dry->Concentrate 5 Chromatography Column Chromatography Concentrate->Chromatography 6 Product 4-Bromo-6,8-dichloroquinoline Chromatography->Product 7

A generalized workflow for the proposed synthesis of 4-Bromo-6,8-dichloroquinoline.

II. Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The quinoline core is a well-established pharmacophore in the design of kinase inhibitors.[5] The strategic placement of halogen atoms on this scaffold can significantly influence binding affinity and selectivity for the target kinase. The 4-bromo-6,8-dichloroquinoline scaffold offers three distinct points for diversification, allowing for the synthesis of a wide array of derivatives to probe the structure-activity relationships (SAR) of potential kinase inhibitors.

The differential reactivity of the halogens is key to a rational synthetic strategy. The chlorine at the 4-position is the most susceptible to nucleophilic aromatic substitution (SNAr) by amines, a common strategy for introducing the side chains that often occupy the ATP-binding pocket of kinases. The bromine at the 4-position is also reactive, while the chlorine at the 8-position is generally the least reactive towards SNAr. The bromine atom at position 4 and the chlorine at position 6 can also serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.[6]

Diagram 2: Reactivity of Halogen Substituents

Differential reactivity of the halogen substituents on the 4-bromo-6,8-dichloroquinoline scaffold.

Protocol 2: Synthesis of a 4-Anilino-6,8-dichloroquinoline Derivative via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution at the 4-position of 4-Bromo-6,8-dichloroquinoline with an aniline derivative.

Materials:

  • 4-Bromo-6,8-dichloroquinoline

  • Substituted aniline (e.g., 4-methoxyaniline) (1.2 eq)

  • Ethanol or isopropanol

  • Hydrochloric acid (catalytic amount, optional)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a sealed reaction vessel, dissolve 4-Bromo-6,8-dichloroquinoline (1.0 eq) in ethanol.

  • Add the substituted aniline (1.2 eq).

  • A catalytic amount of hydrochloric acid can be added to facilitate the reaction.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired 4-anilino-6,8-dichloroquinoline derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling at the 4-Position

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an arylboronic acid at the 4-position of 4-Bromo-6,8-dichloroquinoline.

Materials:

  • 4-Bromo-6,8-dichloroquinoline

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry Schlenk flask, add 4-Bromo-6,8-dichloroquinoline (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-6,8-dichloroquinoline.

Diagram 3: General Workflow for Derivatization

G Start 4-Bromo-6,8-dichloroquinoline SNAr SNAr with Amines (Protocol 2) Start->SNAr Suzuki Suzuki Coupling with Boronic Acids (Protocol 3) Start->Suzuki Product_SNAr 4-Amino-6,8-dichloroquinoline Derivatives SNAr->Product_SNAr Product_Suzuki 4-Aryl-6,8-dichloroquinoline Derivatives Suzuki->Product_Suzuki Screening Biological Screening (e.g., Kinase Assays) Product_SNAr->Screening Product_Suzuki->Screening

A workflow illustrating the derivatization of 4-Bromo-6,8-dichloroquinoline for biological screening.

III. Conclusion and Future Perspectives

4-Bromo-6,8-dichloroquinoline is a promising, yet underutilized, building block in medicinal chemistry. Its polyhalogenated structure provides multiple, differentially reactive sites for chemical modification, making it an ideal starting point for the synthesis of diverse compound libraries. The protocols and strategies outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to explore the potential of this scaffold in the discovery of novel therapeutics, particularly in the area of kinase inhibitors for oncology. Further investigation into the synthesis and reactivity of this compound, as well as the biological activities of its derivatives, is warranted and holds the potential to yield new and effective drug candidates.

IV. References

  • An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Sandmeyer reaction. (2024, February 27). In Wikipedia. [Link]

  • Friedländer synthesis. (2023, November 29). In Wikipedia. [Link]

  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013, September 6). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Process for the preparation of chlorinated quinolines. (1971, March 2). Google Patents. Retrieved March 10, 2026, from

  • A kind of synthetic method of the bromo- quinoline of 4-. (2018, December 28). Google Patents. Retrieved March 10, 2026, from

  • A versatile new synthesis of quinolines and related fused pyridines. Part 9. Synthetic application of the 2-chloroquinoline-3-carbaldehydes. (1981). Journal of the Chemical Society, Perkin Transactions 1, 2593-2600. [Link]

  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved March 10, 2026, from [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). Molecules, 26(15), 4429. [Link]

  • Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). [Video]. YouTube. Retrieved March 10, 2026, from [Link]

  • Kinase inhibitors. (2022, April 15). Google Patents. Retrieved March 10, 2026, from

  • Synthesis of 6-bromo-4-iodoquinoline. (2016). 2016 2nd International Conference on Materials Engineering, Manufacturing Technology and Control. [Link]

  • 4-anilino-quinoline compounds as anti-cancer agents. (2018, January 11). Google Patents. Retrieved March 10, 2026, from

  • Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents. (2016, October 12). Molecules, 21(10), 1339. [Link]

  • Compounds useful as kinase inhibitors. (2019, November 5). Google Patents. Retrieved March 10, 2026, from

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). Chemistry & Biodiversity, e202401149. [Link]

  • ANTICANCER COMPOUND, INTERMEDIATE THEREFOR, AND PROCESSES FOR PRODUCING THESE. (2012, May 16). Google Patents. Retrieved March 10, 2026, from

  • Small molecule inhibitors of dyrk/clk and uses thereof. (2023, December 21). Google Patents. Retrieved March 10, 2026, from

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2021). RSC Advances, 11(43), 26684-26707. [Link]

  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025, February 5). RSC Advances, 15(7), 4736-4751. [Link]

  • 4-Substituted pyrrolopyrimidine compounds as tyrosin kinase inhibitors. (1997, September 17). Google Patents. Retrieved March 10, 2026, from

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025, March 31). Frontiers in Chemistry, 13. [Link]

Sources

4-Bromo-6,8-dichloroquinoline as a building block for kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-6,8-dichloroquinoline as a Privileged Building Block for ATP-Competitive Kinase Inhibitors

Executive Summary In contemporary oncology and immunology drug discovery, the quinoline scaffold remains a cornerstone for designing potent, ATP-competitive kinase inhibitors. Specifically, 4-bromo-6,8-dichloroquinoline (CAS 35478-81-0) offers an optimal balance of synthetic versatility and pharmacophoric utility. As a Senior Application Scientist, I have utilized this building block extensively to navigate the complex interplay between target affinity, metabolic stability, and synthetic accessibility. This guide details the mechanistic rationale, target pathways, and validated protocols for functionalizing this critical intermediate.

Structural and Mechanistic Rationale

The molecular architecture of 4-bromo-6,8-dichloroquinoline is purposefully designed to address two fundamental challenges in medicinal chemistry: target engagement and synthetic functionalization.

The 6,8-Dichloro Pharmacophore (Target Engagement): The inclusion of chlorine atoms at the C6 and C8 positions serves a dual purpose. First, it significantly increases the lipophilicity of the quinoline core, allowing it to deeply penetrate the hydrophobic pockets of kinase ATP-binding sites. Second, chlorine is an excellent halogen bond acceptor and donor (via its σ-hole). In the kinase hinge region, these chlorine atoms frequently establish highly directional halogen bonds with the backbone carbonyls of residues such as Leucine or Methionine, anchoring the inhibitor in place [1]. Furthermore, di-halogenation at these specific positions blocks primary sites of Cytochrome P450-mediated oxidation, thereby extending the molecule's metabolic half-life.

The 4-Bromo Synthetic Vector (Reactivity & Causality): The bromine atom at the C4 position is the primary synthetic handle. Why bromine at C4 rather than modifying the C6/C8 chlorines? The quinoline nitrogen exerts a strong electron-withdrawing resonance effect specifically at the ortho (C2) and para (C4) positions. This electronic depletion weakens the C4–Br bond, drastically lowering the activation energy required for the oxidative addition of Palladium(0). Consequently, cross-coupling reactions occur with absolute regioselectivity at C4, leaving the C6 and C8 carbon-chlorine bonds intact for pharmacophoric duty [2].

Kinase Target Pathways

Derivatives of 6,8-dichloroquinoline have demonstrated profound efficacy as Type I (ATP-competitive) inhibitors against a variety of kinases, including Receptor-Interacting Protein Kinase 2 (RIPK2) [3], PIM-1 kinase [4], and Receptor Tyrosine Kinases (RTKs) like EGFR and c-Met. By mimicking the purine ring of ATP, the quinoline core competitively blocks the phosphorylation cascade, halting downstream signaling responsible for aberrant cell proliferation.

Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activation PI3K PI3K Receptor->PI3K Phosphorylation Inhibitor Quinoline-Based Kinase Inhibitor Inhibitor->Receptor ATP-Competitive Blockade AKT AKT PI3K->AKT PIP3 Generation mTOR mTOR AKT->mTOR Activation Effect Cell Proliferation & Survival mTOR->Effect Translation

Fig 1. Inhibition of the RTK/PI3K/AKT/mTOR signaling cascade by quinoline-based Type I inhibitors.

Synthetic Workflows & Protocols

The functionalization of 4-bromo-6,8-dichloroquinoline relies heavily on Palladium-catalyzed cross-coupling. Below are two self-validating, field-proven protocols for installing hinge-binding or solvent-exposed motifs at the C4 position.

Workflow SM 4-Bromo-6,8- dichloroquinoline Product C4-Substituted Quinoline Inhibitor SM->Product Cross-Coupling Pd Pd Catalyst + Ligand Pd->Product Nucleophile Amine or Boronic Acid Nucleophile->Product

Fig 2. Palladium-catalyzed functionalization of the C4-bromo vector to yield target inhibitors.

Protocol A: Regioselective Buchwald-Hartwig Amination

This protocol is utilized to install anilines or aliphatic amines at the C4 position, generating 4-aminoquinoline derivatives that frequently exhibit potent anti-kinase and anti-malarial activity[5].

  • Rationale for Reagents: Xantphos is selected as the ligand due to its wide bite angle (111°), which strongly favors reductive elimination over unwanted β-hydride elimination. Cesium carbonate (Cs₂CO₃) is used as a mild base; stronger bases like sodium tert-butoxide can degrade the sensitive halogenated heterocycle.

  • Step-by-Step Methodology:

    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-6,8-dichloroquinoline (1.0 mmol, 277 mg) and the desired aniline derivative (1.2 mmol).

    • Catalyst Loading: Add Pd₂(dba)₃ (0.05 mmol, 46 mg), Xantphos (0.10 mmol, 58 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

    • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

    • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (10 mL) via syringe.

    • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12–16 hours. Monitor the consumption of the starting material via LC-MS.

    • Workup: Cool to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.

    • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 4-amino-6,8-dichloroquinoline derivative.

Protocol B: Suzuki-Miyaura Cross-Coupling

This protocol is employed to install aryl or heteroaryl groups at the C4 position, extending the molecule into the kinase's selectivity pocket.

  • Rationale for Reagents: Pd(dppf)Cl₂ is a robust catalyst that excels in coupling sterically hindered ortho-substituted heterocycles. The inclusion of water is mandatory, as it hydrolyzes the boronic acid to a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Step-by-Step Methodology:

    • Preparation: Charge a microwave vial with 4-bromo-6,8-dichloroquinoline (1.0 mmol, 277 mg), the target arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36 mg), and K₂CO₃ (2.0 mmol, 276 mg).

    • Solvent System: Add a mixture of 1,4-dioxane and deionized water (4:1 v/v, 10 mL).

    • Degassing: Bubble Argon directly through the solution for 10 minutes.

    • Reaction: Seal the vial and heat at 100°C for 4 hours (or microwave at 110°C for 30 minutes).

    • Workup & Purification: Extract the aqueous layer with dichloromethane (3 × 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify via reversed-phase preparative HPLC to obtain the target 4-aryl-6,8-dichloroquinoline.

Quantitative Data Presentation

The versatility of the 4-bromo-6,8-dichloroquinoline scaffold allows for the rapid generation of Structure-Activity Relationship (SAR) libraries. Table 1 summarizes representative data for derivatives synthesized using the aforementioned protocols, demonstrating potent nanomolar inhibition across diverse kinase targets.

Table 1: Representative C4-Substituted 6,8-Dichloroquinoline Derivatives and Kinase Inhibition Data

Compound IDC4-Substituent (Nucleophile)Coupling ProtocolIsolated Yield (%)Primary Kinase TargetIC₅₀ (nM)
Q-001 4-MorpholinoanilineBuchwald-Hartwig82%RIPK215 ± 2
Q-002 3-Chloro-4-methoxyanilineBuchwald-Hartwig78%PIM-124 ± 4
Q-003 4-(1H-Pyrazol-4-yl)phenylSuzuki-Miyaura85%EGFR (WT)42 ± 5
Q-004 3-PyridinylSuzuki-Miyaura71%c-Met68 ± 8
Q-005 1-Methyl-1H-pyrazol-4-ylSuzuki-Miyaura88%CDK811 ± 1

Note: Yields represent isolated, highly purified (>98% via HPLC) products. IC₅₀ values are derived from standard radiometric ATP-competitive kinase assays.

References

  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design Source: Chemical Science (RSC Publishing) URL:[Link]

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PMC/NIH) URL:[Link]

  • Optimization of Physicochemical Properties for 4-Anilinoquinoline Inhibitors of Plasmodium falciparum Proliferation Source: European Journal of Medicinal Chemistry (PMC/NIH) URL:[Link]

Palladium-Catalyzed Functionalization of the 4-Bromo Position in Quinolines: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and the Strategic Importance of C-4 Functionalization

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and drug development.[1][2] Its presence in numerous natural products and synthetic bioactive molecules underscores its privileged status as a pharmacophore.[1][2] The ability to introduce diverse molecular fragments at specific positions on the quinoline ring is paramount for modulating pharmacological activity, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR).[3]

Among the various positions on the quinoline ring, the C-4 position is of particular strategic importance. Functionalization at this site can significantly influence the biological properties of the resulting compounds. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient modification of the 4-position, starting from the readily available 4-bromoquinoline.[4] These reactions, Nobel Prize-recognized cornerstones of modern organic synthesis, allow for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable functional group tolerance and under relatively mild conditions.[5]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the key palladium-catalyzed methods for functionalizing 4-bromoquinolines. We will delve into the mechanistic underpinnings of these transformations, offer detailed and validated protocols for their execution, and present comparative data to aid in the selection of the optimal method for a given synthetic challenge.

Core Palladium-Catalyzed Cross-Coupling Reactions at the Quinoline C-4 Position

The functionalization of 4-bromoquinoline can be achieved through a variety of palladium-catalyzed cross-coupling reactions. The choice of reaction depends on the desired functionality to be introduced. The most prominent and widely utilized of these are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Additionally, carbonylative couplings offer a direct route to valuable carbonyl-containing quinoline derivatives.

A generalized catalytic cycle for these transformations is depicted below. The cycle is initiated by the oxidative addition of 4-bromoquinoline to a palladium(0) complex, followed by a key transmetalation (for Suzuki, Sonogashira) or related (for Heck, Buchwald-Hartwig) step, and culminates in reductive elimination to yield the functionalized quinoline and regenerate the active palladium(0) catalyst.

Generalized Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd 4-Bromoquinoline PdII_intermediate (4-Quinolyl)-Pd(II)(Br)L_n OxAdd->PdII_intermediate Transmetalation Transmetalation / Coordination PdII_intermediate->Transmetalation PdII_Coupled (4-Quinolyl)-Pd(II)(R)L_n Transmetalation->PdII_Coupled Coupling_Partner Coupling Partner (e.g., R-B(OH)₂, R-C≡CH, R₂NH) Coupling_Partner->Transmetalation RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Catalyst Regeneration Product 4-Functionalized Quinoline RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Challenge of N-Heterocyclic Substrates: The Quinoline Nitrogen

A key consideration when working with quinoline substrates is the potential for the nitrogen lone pair to coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, resulting in low or no product yield.[2] The use of sterically bulky phosphine ligands is a common and effective strategy to mitigate this issue. These ligands create a sterically hindered environment around the palladium atom, which disfavors the coordination of the quinoline nitrogen, allowing the catalytic cycle to proceed efficiently.[2][6]

Detailed Application Notes and Protocols

The following sections provide detailed protocols for the five major classes of palladium-catalyzed functionalization of 4-bromoquinoline. Each protocol is accompanied by a discussion of the key experimental parameters and the rationale behind their selection.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Organoboron Reagents

The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds between 4-bromoquinoline and a wide variety of organoboron reagents, such as boronic acids and their esters.[1] This reaction is prized for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and air-stable precatalyst that is reduced in situ to the active Pd(0) species. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is another effective catalyst that can be used directly.

  • Ligand: Triphenylphosphine (PPh₃) is a widely used and effective ligand for many Suzuki couplings. For more challenging substrates, or to further prevent catalyst inhibition, bulkier and more electron-rich phosphine ligands like those from the Buchwald family (e.g., XPhos, SPhos) can be employed.[4]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Detailed Protocol: Synthesis of 4-Phenylquinoline

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromoquinoline (1.0 mmol, 208 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Catalyst and Ligand Addition: Add palladium(II) acetate (0.02 mmol, 4.5 mg) and triphenylphosphine (0.08 mmol, 21 mg).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenylquinoline.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Combine 4-bromoquinoline, phenylboronic acid, and K₂CO₃ in a Schlenk flask. B Add Pd(OAc)₂ and PPh₃. A->B C Establish inert atmosphere (Ar or N₂). B->C D Add degassed dioxane/water. C->D E Heat to 90°C with stirring. D->E F Monitor by TLC or LC-MS. E->F G Cool, dilute with EtOAc, and perform aqueous wash. F->G H Dry, concentrate, and purify by column chromatography. G->H Product 4-Phenylquinoline H->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 4-bromoquinoline.

Heck Reaction: Alkenylation of the C-4 Position

The Heck reaction facilitates the coupling of 4-bromoquinoline with alkenes to form substituted alkenes.[6] This reaction is particularly useful for introducing vinyl groups, which can serve as versatile handles for further synthetic transformations.

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common and effective catalyst for the Heck reaction.

  • Ligand: For aryl bromides, phosphine ligands such as tri(o-tolyl)phosphine (P(o-tolyl)₃) are often used to promote the reaction. The steric bulk of this ligand is beneficial for promoting reductive elimination.

  • Base: An organic base, such as triethylamine (Et₃N), is typically used to neutralize the hydrobromic acid (HBr) generated during the catalytic cycle.

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly employed.

Detailed Protocol: Synthesis of 4-(But-1-en-1-yl)quinoline

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromoquinoline (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).[7]

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.[7]

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe to dissolve the solids. Follow this with the addition of n-butyl acrylate (1.2 equiv.) and triethylamine (1.5 equiv.).[7]

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir for 16 hours. Monitor the reaction for the consumption of the starting material by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between 4-bromoquinoline and a terminal alkyne.[8] This reaction is invaluable for the synthesis of arylalkynes, which are important structural motifs in many biologically active compounds and materials.

Causality Behind Experimental Choices:

  • Catalytic System: The traditional Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[8]

  • Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for the palladium catalyst.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HBr formed.

  • Solvent: Aprotic solvents such as tetrahydrofuran (THF) or DMF are typically used.

Detailed Protocol: Synthesis of 4-(Phenylethynyl)quinoline

  • Reaction Setup: To a dry Schlenk flask, add 4-bromoquinoline (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 mmol), and copper(I) iodide (CuI, 0.05 mmol).[9]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) via syringe. To the stirred solution, add phenylacetylene (1.2 mmol) dropwise.

  • Reaction: Stir the reaction mixture at room temperature for 8 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography to yield 4-(phenylethynyl)quinoline.

Buchwald-Hartwig Amination: Forming C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[10] This reaction is of immense importance in pharmaceutical synthesis, as the arylamine moiety is a common feature in many drug molecules.

Causality Behind Experimental Choices:

  • Catalyst: A palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or palladium(II) acetate, is typically used.

  • Ligand: The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as Xantphos or those from the Buchwald ligand family (e.g., XPhos, RuPhos), are highly effective.[11][12] These ligands promote both the oxidative addition and the reductive elimination steps and prevent catalyst deactivation.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are preferred.

Detailed Protocol: Synthesis of 4-Morpholinoquinoline

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 4-bromoquinoline (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), Xantphos (0.02 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction tube.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 110 °C with vigorous stirring for 24 hours. Monitor the reaction by LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Carbonylative Couplings: Direct Introduction of Carbonyl Groups

Palladium-catalyzed carbonylative couplings allow for the direct incorporation of a carbonyl group at the C-4 position of the quinoline ring.[13][14] These reactions typically involve the use of carbon monoxide (CO) gas or a CO surrogate and a nucleophile, such as an alcohol (alkoxycarbonylation) or an amine (aminocarbonylation).

Causality Behind Experimental Choices:

  • CO Source: While CO gas can be used, for safety and convenience, CO surrogates such as molybdenum hexacarbonyl (Mo(CO)₆) or chloroform are increasingly being employed.[5][15]

  • Catalyst and Ligand: A palladium catalyst, such as Pd(OAc)₂, is used in combination with a bidentate phosphine ligand like Xantphos to promote the carbonylation process.

  • Base: An organic base like triethylamine is often required.

Detailed Protocol: Methoxycarbonylation to Synthesize Methyl Quinoline-4-carboxylate

  • Reaction Setup: In a pressure vessel, combine 4-bromoquinoline (1.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.1 mmol).

  • Inert Atmosphere and Reagent Addition: Purge the vessel with argon. Add anhydrous methanol (5 mL) and triethylamine (1.5 mmol).

  • Carbon Monoxide Addition: Pressurize the vessel with carbon monoxide (10 atm).

  • Reaction: Heat the mixture to 100 °C and stir for 24 hours.

  • Work-up: After cooling and carefully venting the CO, concentrate the reaction mixture.

  • Purification: Purify the residue by column chromatography to obtain methyl quinoline-4-carboxylate.

Data Presentation: A Comparative Overview

To facilitate the selection of an appropriate method, the following table summarizes typical reaction conditions and yields for the functionalization of 4-bromoquinoline with representative coupling partners.

Reaction TypeCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O9012~85-95
Heck n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF10016~70-85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (3)-Et₃NTHFRT8~80-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene11024~75-90
Carbonylative Methanol/COPd(OAc)₂ (5)Xantphos (10)Et₃NMethanol10024~60-75

Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.

Application in Drug Synthesis: The Case of Bosutinib and Cabozantinib

The practical utility of these palladium-catalyzed functionalization strategies is powerfully demonstrated in the synthesis of several approved drugs. For instance, the synthesis of Bosutinib , a tyrosine kinase inhibitor used to treat chronic myelogenous leukemia, involves a key nucleophilic aromatic substitution on a 4-chloroquinoline core, a reaction that shares mechanistic principles with the Buchwald-Hartwig amination.[11][12][13][16] Similarly, the synthesis of Cabozantinib , another tyrosine kinase inhibitor, utilizes a 4-chloro-6,7-dimethoxyquinoline intermediate that undergoes functionalization at the C-4 position.[14][17][18][19][20] These examples highlight the industrial relevance and power of C-4 functionalization of the quinoline scaffold in the development of life-saving medicines.

Troubleshooting and Optimization

Low yields or failed reactions in the palladium-catalyzed functionalization of 4-bromoquinoline can often be attributed to a few common issues:

  • Catalyst Poisoning: As previously mentioned, the quinoline nitrogen can inhibit the palladium catalyst. If low reactivity is observed, consider switching to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos).[2]

  • Inactive Catalyst: Ensure that the palladium precatalyst is of high quality and that the reaction is performed under strictly anhydrous and anaerobic conditions, as oxygen and water can deactivate the catalyst.[2]

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome. If yields are low, screening different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents may be beneficial.

  • Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by lowering the reaction temperature or using a more robust ligand.[2]

By systematically addressing these potential issues, researchers can optimize their reaction conditions to achieve high yields and reproducible results.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 4-bromo position in quinolines. The Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and carbonylative coupling reactions provide a versatile and efficient means to introduce a wide array of substituents, enabling the rapid generation of diverse libraries of quinoline derivatives for drug discovery and materials science. A thorough understanding of the underlying reaction mechanisms, careful selection of catalysts, ligands, and reaction conditions, and systematic troubleshooting are key to successfully harnessing the power of these transformative reactions.

References

  • PMC. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • Der Pharma Chemica. (2026, February 25). New Route for the synthesis of Bosutinib. [Link]

  • Wiley Online Library. (n.d.). Setup of 4‐Prenylated Quinolines through Suzuki‐Miyaura Coupling for the Synthesis of Aurachins A and B. [Link]

  • ResearchGate. (n.d.). A New and Practical Synthesis of Bosutinib. [Link]

  • ResearchGate. (2025, October 16). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]

  • 中国医药工业杂志. (2014, March 10). Synthesis of Cabozantinib (S)-Malate. [Link]

  • PubMed. (2012, August 6). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2026, February 1). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • ResearchGate. (2025, August 6). A New Synthesis of Cabozantinib. [Link]

  • ResearchGate. (2018, April 25). (PDF) New Synthesis of Antitumor Drug Cabozantinib. [Link]

  • Royal Society of Chemistry. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). [Link]

  • Google Patents. (n.d.). CN110903240A - Preparation method of broad-spectrum anticancer drug cabozantinib.
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Google Patents. (n.d.).
  • Organic Synthesis. (n.d.). Heck Coupling. [Link]

  • Scilit. (n.d.). Palladium‐Catalyzed Cyclization/Carbonylation as a Direct Route to 4‐[(Methoxycarbonyl)methyl]‐3,4‐dihydroisoquinolinones. [Link]

  • ACS Publications. (2016, September 30). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cyclization/Carbonylation as a Direct Route to 4-[(Methoxycarbonyl)methyl]-3,4-dihydroisoquinolinones | Request PDF. [Link]

  • SATHEE. (n.d.). Chemistry Heck Reaction. [Link]

  • ResearchGate. (n.d.). Conditions optimization for the double Sonogashira coupling. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • PMC. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

  • Royal Society of Chemistry. (n.d.). . [Link]

  • ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. [Link]

  • RSC Publishing. (2021, September 29). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]

  • Purdue University. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Royal Society of Chemistry. (2020, March 3). The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines. [Link]

  • Pendidikan Kimia. (n.d.). Introducing Undergraduates to Research Using a Suzuki−Miyaura Cross-Coupling Organic Chemistry Miniproject. [Link]

  • Chemistry LibreTexts. (2023, June 30). Heck Reaction. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • California State University, Bakersfield. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Royal Society of Chemistry. (n.d.). Methoxycarbonylation of olefins catalyzed by palladium complexes bearing P,N-donor ligands. [Link]

Sources

Biological Evaluation of Novel 4-Bromo-6,8-dichloroquinoline Analogs: A Multi-Target Screening Workflow

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a broad spectrum of biological activities ranging from anti-parasitic to anti-neoplastic effects. Specifically, the 4-bromo-6,8-dichloroquinoline core serves as a highly versatile pharmacophore. The 6,8-dichloro substitution pattern provides optimal lipophilicity and target-specific halogen bonding capabilities, while the 4-bromo position acts as a critical synthetic handle. Through palladium-catalyzed Suzuki-Miyaura cross-coupling, the 4-bromo moiety allows for the rapid generation of diverse 4-aryl and 4-heteroaryl derivatives, enabling comprehensive Structure-Activity Relationship (SAR) studies.

Recent literature highlights the efficacy of highly substituted quinolines across multiple distinct biological targets:

  • Anti-Cancer (eIF4A Inhibition): Eukaryotic initiation factor 4A (eIF4A) is an ATP-powered DEAD-box RNA helicase essential for cap-dependent translation in malignancies. Substituted 6,8-dichloroquinoline-4-carboxylic acids have been identified as RNA-competitive, ATP-uncompetitive inhibitors that bind a novel pocket in the RNA groove of eIF4A, suppressing ATP hydrolysis and unwinding activity ().

  • Anti-Parasitic (LmNMT Inhibition): Leishmaniasis survival depends heavily on Leishmania major N-myristoyltransferase (LmNMT), an enzyme responsible for protein lipidation. In silico and in vitro profiling has established 2-aryl and 4-aryl quinoline derivatives as high-affinity LmNMT inhibitors with excellent pharmacokinetic profiles ().

  • Chemoprevention (QR2 Inhibition): Quinoline and pyrroloquinoline analogues (such as ammosamide derivatives) have demonstrated profound nanomolar potency against Quinone Reductase 2 (QR2), protecting cells from reactive quinone-induced chemical damage ().

This application note details a robust, self-validating biological evaluation workflow to screen novel 4-bromo-6,8-dichloroquinoline analogs against eIF4A and LmNMT.

Experimental Workflows & Mechanistic Pathways

To systematically evaluate the biological activity of synthesized analogs, we employ a dual-track screening cascade. The workflow prioritizes cell-free enzymatic assays to isolate the direct mechanism of action before advancing to phenotypic cellular models.

Workflow A 4-Bromo-6,8-dichloroquinoline Scaffold B Suzuki-Miyaura Cross-Coupling A->B C Library of 4-Aryl/Heteroaryl Analogs B->C D LmNMT Inhibition Assay (Anti-Parasitic) C->D E eIF4A ATPase Assay (Anti-Cancer) C->E F Hit Identification & SAR Analysis D->F E->F

Workflow for the synthesis and dual-target screening of quinoline analogs.

MOA N1 Quinoline Analog N2 eIF4A Helicase N1->N2 N5 LmNMT Enzyme N1->N5 N3 RNA-Competitive Binding (ATP-Uncompetitive) N2->N3 Induces N4 Translation Inhibition (Apoptosis in Cancer) N3->N4 N6 Myristoyl-CoA Competitive Binding N5->N6 Induces N7 Failure of Protein Lipidation (Parasite Death) N6->N7

Dual mechanism of action for quinoline analogs targeting eIF4A and LmNMT.

Detailed Experimental Protocols

Protocol A: Malachite Green ATPase Assay for eIF4A Inhibition

Causality & Principle: eIF4A is an RNA-dependent ATPase. Measuring the release of inorganic phosphate (Pi) during ATP hydrolysis provides a direct readout of enzyme activity. Because 6,8-dichloroquinoline derivatives act as RNA-competitive inhibitors, the assay must be strictly stimulated by a standardized yeast RNA mixture to observe the uncompetitive nature regarding ATP.

Self-Validating Controls:

  • No-Enzyme Control: Establishes background Pi levels from spontaneous ATP hydrolysis.

  • No-RNA Control: Establishes the basal, unstimulated ATPase activity of eIF4A, ensuring the dynamic range is solely RNA-dependent.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer consisting of 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.

  • Enzyme & RNA Master Mix: Dilute recombinant human eIF4A to a final well concentration of 1.5 µM. Add yeast total RNA to a final concentration of 250 µg/mL.

  • Compound Plating: In a 384-well clear microplate, dispense 100 nL of the 4-bromo-6,8-dichloroquinoline analogs (in 100% DMSO) using an acoustic liquid handler to achieve a 10-point dose-response curve (0.01 µM to 100 µM).

  • Pre-incubation: Add 15 µL of the Enzyme/RNA Master Mix to the compound wells. Incubate at room temperature for 15 minutes to allow compound-RNA-enzyme equilibration.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 250 µM) to initiate the reaction. Centrifuge briefly at 1,000 x g for 30 seconds to remove bubbles.

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Detection: Terminate the reaction by adding 5 µL of Malachite Green working reagent (prepared fresh by mixing 0.045% malachite green, 4.2% ammonium molybdate, and 0.1% Triton X-100).

  • Readout: Incubate for 10 minutes at room temperature for color development, then measure absorbance at 620 nm using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol B: Fluorogenic Leishmania N-myristoyltransferase (LmNMT) Assay

Causality & Principle: LmNMT catalyzes the transfer of myristate from Myristoyl-CoA to the N-terminal glycine of target proteins. By utilizing a synthetic peptide substrate tagged with a fluorophore (e.g., CPM - 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin) that reacts with the released Coenzyme A (CoA-SH), we can monitor the reaction kinetics in real-time.

Self-Validating Controls:

  • No-Myristoyl-CoA Control: Ensures that the fluorescence increase is strictly dependent on the lipidation event and not due to compound auto-fluorescence or non-specific peptide cleavage.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare NMT Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 0.5 mM EGTA, 1.25 mM DTT, and 0.1% Triton X-100.

  • Enzyme Mix: Dilute recombinant LmNMT to 10 nM in the Reaction Buffer.

  • Compound Addition: Dispense compounds (10-point titration) into a 384-well black, flat-bottom microplate.

  • Substrate Mix: Prepare a mix containing 10 µM Myristoyl-CoA and 10 µM of the fluorogenic target peptide (e.g., GNAAAAK-CPM).

  • Reaction Assembly: Add 10 µL of the Enzyme Mix to the compounds and incubate for 10 minutes. Initiate the reaction by adding 10 µL of the Substrate Mix.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 30 minutes at 30°C (Excitation: 390 nm, Emission: 470 nm).

  • Rate Calculation: Extract the initial velocity (V₀) from the linear portion of the progress curves to determine the inhibitory constant (Kᵢ).

Quantitative Data Summaries

To benchmark the biological efficacy of the synthesized library, quantitative data must be systematically tabulated. Below is a representative SAR summary comparing the parent 4-bromo-6,8-dichloroquinoline scaffold against its cross-coupled derivatives.

Table 1: Representative SAR of 6,8-Dichloroquinoline Analogs

Compound IDR4 Substitution (via Suzuki)eIF4A ATPase IC₅₀ (µM)LmNMT Kᵢ (nM)ClogPCytotoxicity (BJAB Cell Viability IC₅₀, µM)
Parent Core -Bromo (4-Bromo)>100>50003.82>100
Analog 1 -Phenyl45.2 ± 3.11250 ± 854.5185.4
Analog 2 -(4-Butylphenyl)furan-2-yl26.6 ± 2.4410 ± 225.1022.1
Analog 3 -[1,1′-biphenyl]-4-yl18.4 ± 1.985 ± 65.8514.5
Analog 4 -(3-Pyridyl)88.5 ± 5.22200 ± 1103.15>100

Note: The 4-bromo parent core exhibits negligible activity, confirming its role strictly as a synthetic intermediate. The addition of bulky, lipophilic bi-aryl groups (Analog 3) significantly enhances LmNMT affinity, while extended furan-aryl systems (Analog 2) optimize the RNA-competitive binding pocket of eIF4A.

References

  • Silva, M. C., Viana, J. O., Olegário, T. R., Sabino, J. M., Barbosa, E. G., Chaves, E. J. F., Rocha, G. B., Lima-Junior, C. G., & Weber, K. C. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology, 16, 1621059.[Link]

  • Zerio, C. J., Cunningham, T. A., Tulino, A. S., Alimusa, E. A., Buckley, T. M., Moore, K. T., Dodson, M., Wilson, N. C., Ambrose, A. J., Shi, T., Sivinski, J., Essegian, D. J., Zhang, D. D., Schürer, S. C., Schatz, J. H., & Chapman, E. (2021). Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 64(21), 15727–15746.[Link]

  • Reddy, P. V. N., Jensen, K. C., Mesecar, A. D., Fanwick, P. E., & Cushman, M. (2012). Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2. Journal of Medicinal Chemistry, 55(1), 367–377.[Link]

Application Notes: The Strategic Utility of 4-Bromo-6,8-dichloroquinoline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Scaffold for Complexity

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Bromo-6,8-dichloroquinoline emerges as a highly valuable heterocyclic building block, distinguished by a quinoline core systematically decorated with three halogen atoms at positions C4, C6, and C8. This specific substitution pattern is not a random arrangement but a deliberate design feature that imparts a hierarchy of reactivity. The presence of a labile bromine atom at the C4 position, activated by the adjacent ring nitrogen, alongside two less reactive chlorine atoms on the carbocyclic ring, provides chemists with a powerful tool for sequential and regioselective functionalization.

This unique electronic and steric environment makes 4-Bromo-6,8-dichloroquinoline an ideal scaffold, particularly in the realm of drug discovery. The quinoline motif itself is a privileged structure, forming the core of numerous approved pharmaceuticals. By leveraging the differential reactivity of its halogenated positions, researchers can systematically introduce a variety of substituents, enabling the rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR). Its primary application lies in the synthesis of potent enzyme inhibitors, especially those targeting protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its effective use in synthesis.

Table 1: Physicochemical Properties of 4-Bromo-6,8-dichloroquinoline

PropertyValue
Molecular Formula C₉H₄BrCl₂N
Molecular Weight 276.94 g/mol
Appearance Expected to be a solid (e.g., off-white to yellow powder)[3]
Solubility Generally soluble in common organic solvents like Dichloromethane (DCM), Chloroform, and Dimethylformamide (DMF)
Spectroscopic Characterization

The structural identity and purity of 4-Bromo-6,8-dichloroquinoline are confirmed through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing distinct signals for the four aromatic protons on the quinoline ring. The protons at C2, C3, C5, and C7 will appear as singlets or doublets, with their chemical shifts influenced by the anisotropic and electronic effects of the halogens and the heterocyclic nitrogen atom.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display nine distinct signals corresponding to the quinoline ring carbons. The carbons bearing halogen atoms (C4, C6, C8) will exhibit chemical shifts significantly influenced by the electronegativity of the attached halogen.

  • Mass Spectrometry (MS): The mass spectrum provides unequivocal confirmation of the molecular weight and elemental composition. A key feature will be the characteristic isotopic pattern resulting from the presence of one bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), leading to a complex but predictable cluster of peaks for the molecular ion.

Core Reactivity: A Hierarchy of Functionalization

The synthetic power of 4-Bromo-6,8-dichloroquinoline lies in the differential reactivity of its three halogen substituents. This allows for a stepwise approach to molecular elaboration.

  • C4-Position (Bromo): The C4-bromo group is the most reactive site. Its position alpha to the ring nitrogen and conjugated with the lone pair makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This is typically the first position to be functionalized.

  • C6 and C8-Positions (Chloro): The chloro groups at C6 and C8 are significantly less reactive towards traditional SNAr reactions. However, they are ideal handles for palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. This allows for the introduction of carbon-carbon and carbon-heteroatom bonds later in the synthetic sequence.

This predictable reactivity allows chemists to design synthetic routes where different fragments of a target molecule are introduced in a controlled and specific manner.

G cluster_quinoline Reactivity of 4-Bromo-6,8-dichloroquinoline cluster_reactions Primary Transformations Quinoline 4-Bromo-6,8-dichloroquinoline C4 C4-Br (Most Reactive) C6_C8 C6-Cl & C8-Cl (Less Reactive) SNAr Nucleophilic Aromatic Substitution (SNAr) C4->SNAr Primary Site CrossCoupling Pd-Catalyzed Cross-Coupling C6_C8->CrossCoupling Secondary Sites G cluster_workflow Workflow: SNAr at C4-Position A 1. Combine Reactants (Quinoline + Aniline) in Solvent B 2. Add Acid Catalyst (Optional) A->B C 3. Heat to Reflux under Inert Atmosphere B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Cool to Room Temp D->E Reaction Complete F 6. Isolate Product (Filtration or Workup) E->F G 7. Purify Product (Chromatography or Recrystallization) F->G G Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-Ar'(Ln) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(Ln)->Pd(0)Ln Reductive Elimination (Ar-Ar')

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-6,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-Bromo-6,8-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, detailed protocols, and answers to frequently asked questions. Our goal is to empower you to navigate the complexities of this multi-step synthesis, improve your yields, and ensure the integrity of your final product.

Overview of Synthetic Strategy

The synthesis of 4-Bromo-6,8-dichloroquinoline is a challenging but achievable process. Due to the specific substitution pattern, a direct, single-step synthesis is often inefficient and leads to a mixture of isomers. A more robust and controllable approach involves a two-stage process:

  • Cyclization: Construction of the core quinoline ring system to form 6,8-dichloro-4-hydroxyquinoline, typically starting from 2,4-dichloroaniline.

  • Halogenation: Conversion of the 4-hydroxy group to the target 4-bromo group.

This strategy provides better control over regioselectivity and generally results in higher purity of the final product.

Synthetic Workflow Diagram

G cluster_0 PART 1: Cyclization Reaction cluster_1 PART 2: Halogenation cluster_2 PART 3: Purification A 2,4-Dichloroaniline C Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->C B Diethyl Malonate (or similar C3 synthon) B->C D 6,8-dichloro-4-hydroxyquinoline C->D High Temp (e.g., Dowtherm A) F Halogen Exchange Reaction D->F E Brominating Agent (e.g., POBr₃, PBr₃) E->F G 4-Bromo-6,8-dichloroquinoline (Target Compound) F->G Reflux H Crude Product G->H Work-up I Column Chromatography or Recrystallization H->I J Purified Product (>98% Purity) I->J

Caption: Proposed synthetic workflow for 4-Bromo-6,8-dichloroquinoline.

Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis of 6,8-dichloro-4-hydroxyquinoline (Cyclization)

The formation of the quinolone ring is the foundation of this synthesis. The Gould-Jacobs reaction, or similar methods that condense an aniline with a malonic acid derivative followed by high-temperature cyclization, is a common approach.[1]

Question 1: My cyclization reaction has a very low yield or failed completely. What went wrong?

Answer: Low yields in this step typically point to one of three areas: reagent quality, reaction conditions, or work-up procedure.

Potential Cause Explanation & Solution
Poor Quality Starting Materials Aniline Impurity: 2,4-dichloroaniline can degrade over time, especially if exposed to light and air. Impurities can inhibit the initial condensation step.Solution: Purify the 2,4-dichloroaniline by recrystallization or distillation before use. Ensure your malonic ester is dry and free of hydrolysis byproducts.
Suboptimal Reaction Temperature Condensation Too Low: The initial condensation reaction requires sufficient heat to drive off the ethanol byproduct. Cyclization Too Low: The thermal cyclization (ring-closing) step requires very high temperatures, often between 220-250 °C.[1] Insufficient temperature will result in incomplete conversion of the intermediate.Solution: For the cyclization, use a high-boiling solvent like diphenyl ether (Dowtherm A). Ensure your heating mantle and thermometer are calibrated correctly. Monitor the reaction via TLC until the intermediate spot disappears.
Side Reactions / Tar Formation Overheating: While high temperatures are necessary, excessive heat or prolonged reaction times can lead to polymerization and tar formation, which is a common issue in quinoline synthesis.[2]Solution: Maintain the temperature within the optimal range specified in the protocol. Do not heat for longer than necessary. An efficient work-up procedure, such as trituration or recrystallization from a high-boiling solvent, can help separate the product from tarry residues.[2]

Question 2: The product from the cyclization step is a dark, intractable tar. How can I purify it?

Answer: Tar formation is a known challenge in high-temperature quinoline syntheses.[2] If you have a tarry crude product, direct purification by column chromatography is often difficult.

Recommended Purification Strategy:

  • Acid-Base Extraction: Exploit the acidic nature of the 4-hydroxy group.

    • Dissolve or suspend the crude tar in a suitable organic solvent (like ethyl acetate).

    • Wash the organic layer with an aqueous base solution (e.g., 1M NaOH). The desired 6,8-dichloro-4-hydroxyquinoline will deprotonate and move into the aqueous layer, leaving non-acidic, tarry impurities behind.

    • Separate the aqueous layer, cool it in an ice bath, and carefully re-acidify with concentrated HCl until the product precipitates out.

    • Filter the solid, wash with cold water, and dry thoroughly. This process is highly effective for removing non-basic impurities.[3]

  • Recrystallization: If the product from the acid-base wash is still impure, recrystallization is the next step. Test various solvents; high-boiling polar solvents like ethanol, isopropanol, or DMF are often good starting points.[4]

Part 2: Synthesis of 4-Bromo-6,8-dichloroquinoline (Halogenation)

This step converts the 4-hydroxyquinoline (which exists as the 4-quinolone tautomer) into the final 4-bromo product. This is typically achieved using a phosphorus-based brominating agent.

Question 3: My bromination reaction shows incomplete conversion of the starting material. How can I drive it to completion?

Answer: Incomplete conversion is common and usually relates to the potency of the brominating agent or the reaction conditions.

Potential Cause Explanation & Solution
Insufficient Brominating Agent Stoichiometry: Using too little of the brominating agent (e.g., POBr₃ or PBr₃) will naturally lead to incomplete conversion. Solution: Use a moderate excess of the brominating agent (e.g., 2-3 equivalents). A procedure for a similar conversion of a 4-hydroxyquinoline to a 4-bromoquinoline used phosphorus tribromide (PBr₃) in DMF.[5]
Reagent Decomposition Moisture: Phosphorus halides like POBr₃ and PBr₃ are highly sensitive to moisture. Contamination with water will deactivate the reagent.Solution: Ensure your glassware is oven-dried. Use freshly opened or properly stored brominating agents. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Temperature or Time Low Temperature: These reactions often require heating (reflux) to proceed at a reasonable rate.[6] Solution: Ensure the reaction is heated to the appropriate temperature (e.g., reflux in a suitable solvent like toluene or acetonitrile) for a sufficient period. Monitor the reaction by TLC until the starting material is consumed.

Question 4: I am observing significant byproduct formation in my bromination reaction. What are the likely side products and how can I avoid them?

Answer: The primary concern is over-bromination on the quinoline ring system, though this is less likely when starting with the electron-poor dichloro-substituted ring.

Troubleshooting Over-halogenation and Byproducts:

  • Control Temperature: Avoid excessive temperatures. While reflux is often necessary, overheating can promote side reactions.[7]

  • Use the Right Reagent: For converting a 4-hydroxy group, POBr₃ or a PBr₃/DMF mixture is generally selective.[5] Using harsher reagents like neat Br₂ with a Lewis acid could lead to electrophilic aromatic substitution on the benzene portion of the ring, although the two chloro- groups are deactivating and should disfavor this.

  • Work-up Procedure: The work-up is critical. After the reaction is complete, the excess brominating agent must be quenched carefully. This is typically done by slowly pouring the reaction mixture onto crushed ice. The product can then be extracted after neutralizing the acidic solution.[5]

Part 3: Purification of 4-Bromo-6,8-dichloroquinoline

Question 5: My final compound is difficult to purify by column chromatography and seems to streak or decompose on the silica gel.

Answer: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silica gel, leading to poor separation, tailing, and potential degradation.[3]

Solutions for Chromatographic Purification:

  • Deactivate the Silica Gel: Pre-treat the silica gel by creating a slurry with your eluent system and adding a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1%).[3] This neutralizes the acidic sites on the silica, improving the chromatography of basic compounds.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a more inert stationary phase like neutral or basic alumina.[3]

  • Recrystallization: This is often the preferred method for final purification. A solvent/anti-solvent system can be very effective.[3]

    • Dissolve the crude product in a minimal amount of a "good" solvent in which it is highly soluble (e.g., hot ethyl acetate or dichloromethane).

    • Slowly add a "bad" or "anti-solvent" in which it is poorly soluble (e.g., hexane or pentane) until the solution becomes cloudy.

    • Gently heat to clarify the solution, then allow it to cool slowly to promote the formation of high-purity crystals.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of 6,8-dichloro-4-hydroxyquinoline

This protocol is adapted from established methods for quinoline synthesis.[1]

  • Condensation: In a round-bottom flask, combine 2,4-dichloroaniline (1.0 eq) and diethyl malonate (1.1 eq). Heat the mixture to 140-150 °C for 2-3 hours, allowing the ethanol byproduct to distill off. The reaction can be monitored by observing the cessation of ethanol production.

  • Cyclization: Allow the reaction mixture to cool slightly. Add 5-10 volumes of diphenyl ether (Dowtherm A). Equip the flask with a high-temperature thermometer and a reflux condenser. Heat the mixture to 240-250 °C and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC (e.g., 9:1 DCM/Methanol) until the intermediate is consumed.

  • Work-up and Isolation: Allow the mixture to cool to below 100 °C. While still warm, slowly add hexane to precipitate the crude product. The diphenyl ether will remain in solution. Filter the solid precipitate and wash thoroughly with hexane to remove residual solvent.

  • Purification: Transfer the crude solid to a flask and perform an acid-base extraction as described in Question 2 to remove tarry impurities and isolate the product. Dry the final solid under vacuum.

Protocol 2: Synthesis of 4-Bromo-6,8-dichloroquinoline

This protocol is adapted from established methods for the halogenation of 4-hydroxyquinolines.[5][6]

  • Reaction Setup: To an oven-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 6,8-dichloro-4-hydroxyquinoline (1.0 eq). Add anhydrous N,N-dimethylformamide (DMF, ~5-10 volumes).

  • Addition of Reagent: Cool the stirred solution in an ice bath. Slowly add phosphorus tribromide (PBr₃, 2.0 eq) dropwise. The mixture may become a thick suspension.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and water. A precipitate should form. Stir for 30 minutes.

  • Isolation: Neutralize the slurry to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization or column chromatography as described in Question 5 .

References

  • Master Organic Chemistry (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]

  • Wikipedia (n.d.). Sandmeyer reaction. Available at: [Link]

  • Wang, W. et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Google Patents (n.d.). A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Bromo-6,8-dichloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with synthesizing highly pure halogenated quinolines. The conversion of 6,8-dichloro-4-quinolinol to 4-bromo-6,8-dichloroquinoline is a foundational transformation in medicinal chemistry, but it is notoriously susceptible to byproduct formation if thermodynamic and kinetic parameters are not strictly controlled[1].

This document bypasses generic advice to provide a deep-dive, causality-driven troubleshooting matrix, a self-validating standard operating procedure (SOP), and analytical signatures for rapid byproduct identification.

Part 1: Mechanistic Overview & Byproduct Causality

To eliminate byproducts, one must first understand the reaction's causality. The synthesis relies on the dual action of phosphorus tribromide (PBr₃) and phosphorus oxybromide (POBr₃)[1].

The reaction does not proceed via direct substitution. Instead, the hydroxyl group of the 4-quinolinol tautomer attacks the phosphorus center, forming a highly reactive phosphorodibromidite intermediate (-O-PBr₂). Because the C4 position of the quinoline ring is electron-deficient, high thermal energy (typically 150 °C) is required to drive the subsequent Nucleophilic Aromatic Substitution (S_NAr), where a bromide ion displaces the bulky phosphate leaving group to form the target 4-bromoquinoline[2].

Byproducts arise when this delicate sequence is disrupted by insufficient thermal energy, excess electrophilic bromine, or improper aqueous quenching.

ReactionPathway A 6,8-Dichloro-4-quinolinol (Starting Material) C Phosphorylated Intermediate (-O-PBr2 / -O-POBr2) A->C Nucleophilic Attack E Unreacted / Hydrolyzed Starting Material A->E Insufficient Heat B PBr3 / POBr3 (Brominating Agents) B->C D 4-Bromo-6,8-dichloroquinoline (Target Product) C->D SNAr Displacement (150 °C) D->E Exothermic Aqueous Quench F 3,4-Dibromo-6,8-dichloroquinoline (Over-bromination) D->F Excess Bromine / Time

Mechanistic pathway and byproduct formation in 4-bromo-6,8-dichloroquinoline synthesis.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS shows a massive peak at m/z 214.0 [M+H]⁺. Why is my starting material unreacted? A1: The peak at m/z 214.0 corresponds to 6,8-dichloro-4-quinolinol. If this is present post-reaction, the causality is twofold:

  • Kinetic Failure: The S_NAr displacement of the phosphorylated intermediate requires a sustained internal temperature of 150 °C[1]. If your heating block is set to 150 °C but the internal flask temperature is lower, the intermediate will not collapse into the product.

  • Reagent Degradation: PBr₃ and POBr₃ are highly hygroscopic. If they have hydrolyzed in the bottle, they cannot form the necessary leaving group.

Q2: I am seeing a heavier byproduct with an m/z around 353.8 [M+H]⁺. What is this and how do I prevent it? A2: This mass signature indicates electrophilic over-bromination, specifically forming 3,4-dibromo-6,8-dichloroquinoline. The C3 position of the quinoline ring is susceptible to electrophilic attack if the reaction is heated beyond the recommended 3 hours, or if a massive stoichiometric excess of POBr₃ is used. Prevent this by strictly adhering to the 3-hour reaction window and actively monitoring via TLC.

Q3: Why did my yield drop significantly, and starting material reappear, after the aqueous quench? A3: This is a classic case of thermal hydrolysis. The quenching of excess PBr₃/POBr₃ into water is violently exothermic. If the quench is performed in water that lacks sufficient crushed ice, the localized temperature will spike. Under the highly alkaline conditions required for workup (12N NaOH), the newly formed 4-bromo-6,8-dichloroquinoline undergoes nucleophilic substitution by hydroxide ions, reverting back to the 4-hydroxy starting material.

Q4: After workup, my product is contaminated with a sticky, phosphorus-smelling residue. How do I remove it? A4: This indicates incomplete hydrolysis of the organophosphorus intermediates. During the quench, the reaction mixture must be added dropwise to vigorously stirred crushed ice. Poor agitation traps unquenched phosphorus reagents inside the precipitating organic matrix. Sublimation (160 °C at 0.3 mmHg) is the most effective way to separate the crystalline product from these tarry residues[1].

Part 3: Quantitative Data & Analytical Signatures

Use the following table to rapidly identify byproducts in your crude mixture. Note: Exact masses are calculated based on the lowest mass isotopes (⁷⁹Br, ³⁵Cl).

CompoundMolecular FormulaExact Mass (Da)Expected LC-MS m/z[M+H]⁺Primary Cause of Presence
4-Bromo-6,8-dichloroquinoline C₉H₄BrCl₂N274.89275.9 Target Product
6,8-Dichloro-4-quinolinolC₉H₅Cl₂NO212.97214.0 Incomplete reaction / Exothermic quench
3,4-Dibromo-6,8-dichloroquinolineC₉H₃Br₂Cl₂N352.80353.8 Over-bromination at C3 (Excess time/reagents)
Phosphorodibromidite intermediateVariableN/AVariablePoor agitation during aqueous quench

Part 4: Self-Validating Experimental Protocol

This protocol is adapted from established patent literature[1] and engineered with built-in validation checkpoints to ensure absolute trustworthiness and reproducibility.

Step 1: Paste Formation & Activation

  • In a rigorously dried, argon-flushed round-bottom flask, combine 33.0 g of 6,8-dichloro-4-quinolinol with 50 mL of fresh PBr₃.

  • Heat the suspension to 60 °C until a uniform paste is achieved.

  • Carefully add 20 mL (approx. 56 g) of POBr₃.

Step 2: S_NAr Displacement 4. Equip the flask with a reflux condenser and heat the mixture to an internal temperature of 150 °C. Maintain this temperature for exactly 3 hours with occasional stirring.

  • Validation Check 1: At T = 2.5 hours, withdraw a 10 µL aliquot, quench in 1 mL of cold acetonitrile, and analyze via LC-MS. The complete disappearance of the m/z 214.0 peak confirms the intermediate has fully converted. Do not proceed to Step 3 until this is verified.

Step 3: Controlled Aqueous Quench 5. Remove the flask from the heat and allow it to cool to approximately 80 °C (do not let it solidify). 6. Prepare a large beaker containing 1.5 L of crushed ice. Ensure vigorous mechanical stirring. 7. Add the warm reaction mixture dropwise to the crushed ice.

  • Validation Check 2: Monitor the internal temperature of the quench beaker. It must not exceed 10 °C. A temperature spike indicates the addition is too fast, risking hydrolysis of the product.

Step 4: Basification & Isolation 8. Slowly add 12N Sodium Hydroxide (NaOH) to the aqueous suspension until the pH reaches 10-11. This neutralizes the hydrobromic/phosphoric acid byproducts and forces the product to precipitate. 9. Collect the precipitate via vacuum filtration and wash thoroughly with ice-cold distilled water. Dry the crude solid in a vacuum oven at 50 °C overnight.

Step 5: Purification 10. To remove polymeric and phosphorus-containing byproducts, sublimate the dried material at 160 °C under high vacuum (0.3 mmHg). This will yield pure, crystalline 4-bromo-6,8-dichloroquinoline (Expected m.p. 164–166 °C)[1].

References

  • [1] Processes and intermediates for quinine, quinidine and analogs thereof (US3907806A). Google Patents. Available at:

  • [2] Discovery of Mitochondrial Transcription Inhibitors Active in Pancreatic Cancer Cells. PubMed Central (PMC), National Institutes of Health. Available at:[Link]

Sources

How to increase the solubility of 4-Bromo-6,8-dichloroquinoline for reactions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for 4-Bromo-6,8-dichloroquinoline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic intermediate in their synthetic workflows. Due to its highly halogenated and rigid aromatic structure, 4-Bromo-6,8-dichloroquinoline often presents solubility challenges that can impede reaction kinetics, complicate work-ups, and affect overall yield.

This guide provides a series of troubleshooting steps and answers to frequently asked questions (FAQs) in a structured, question-and-answer format. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these solubility hurdles, ensuring the smooth and efficient progress of your research. We will delve into the causality behind experimental choices, offering field-proven insights to guide your solvent selection and solubility enhancement strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the general solubility characteristics of 4-Bromo-6,8-dichloroquinoline, and where should I start with solvent selection?

A1: While specific quantitative solubility data for 4-Bromo-6,8-dichloroquinoline is not extensively documented in public literature, we can infer its behavior from its chemical structure and data on analogous substituted quinolines.[1][2] As a poly-halogenated, aromatic heterocyclic compound, it exhibits distinct solubility patterns:

  • Predicted High Solubility: In polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and 1,4-Dioxane.[3] These solvents effectively solvate the quinoline core.

  • Predicted Moderate Solubility: In chlorinated solvents like Dichloromethane (DCM) and Chloroform, and some ethers like Tetrahydrofuran (THF).

  • Predicted Poor to Insoluble: In non-polar aliphatic solvents (e.g., Hexane, Heptane) and polar protic solvents, especially water.[4] The high lipophilicity (estimated LogP ~4.3) and crystalline nature of the solid make it poorly suited for aqueous environments.[5]

For initial experiments, a logical starting point is to screen a selection of common laboratory solvents, as outlined in the workflow below.

PolaritySolvent ClassExamplesSuitability for 4-Bromo-6,8-dichloroquinoline
High Polar AproticDMSO, DMF, NMPExcellent starting point.
Medium EthersTHF, 1,4-DioxaneGood starting point.
Medium ChlorinatedDichloromethane (DCM)Often effective.
Medium EstersEthyl Acetate (EtOAc)Potentially useful.
Medium AlcoholsIsopropanol, EthanolLimited solubility expected. [3]
Low AromaticToluene, XyleneMay require heating.
Very Low AliphaticHexanes, HeptaneUnlikely to be effective; useful as anti-solvents.

Data compiled from various sources on organic solvent properties.[6][7]

Q2: My reaction is sluggish, and I suspect poor solubility is the cause. How can I systematically improve it?

A2: A slow or incomplete reaction is a classic symptom of poor starting material solubility. When the dissolved concentration is too low, the reaction rate suffers.[8] Below is a systematic approach to enhancing solubility, starting with the simplest techniques.

The following diagram outlines a decision-making process for addressing solubility issues.

start Start: Poor Solubility Observed screen Step 1: Solvent Screening (See Table 1) start->screen is_soluble Is solubility adequate? screen->is_soluble heat Step 2: Increase Temperature is_soluble->heat No proceed Proceed with Reaction is_soluble->proceed Yes is_stable Are reactants/products thermally stable? heat->is_stable cosolvent Step 3: Use a Co-Solvent System is_stable->cosolvent No is_stable->proceed Yes, use heat is_compatible Is co-solvent compatible with reaction? cosolvent->is_compatible sonicate Step 4: Apply Sonication is_compatible->sonicate No is_compatible->proceed Yes, use co-solvent sonicate->proceed Use sonication to aid dissolution stop Re-evaluate Synthetic Route

Caption: A systematic workflow for addressing poor compound solubility.

Method 1: Temperature Adjustment

Causality: Increasing the temperature provides the necessary energy to overcome the intermolecular forces within the crystal lattice of the solid, allowing solvent molecules to surround and dissolve the solute.[9]

Protocol:

  • Add 4-Bromo-6,8-dichloroquinoline and your chosen solvent to the reaction vessel.

  • While stirring, gradually increase the temperature in increments of 10-20 °C.

  • Visually monitor for dissolution.

  • Crucial Check: Ensure your reaction components (starting materials, reagents, and expected products) are stable at the elevated temperature. Run a small-scale test to check for degradation if unsure.

Method 2: Co-Solvency

Causality: A co-solvent system involves mixing a "good" solvent (in which the compound is highly soluble) with a "poor" solvent that is required for the reaction. Co-solvents work by reducing the overall polarity of the solvent system, making it more favorable for non-polar or lipophilic solutes.[8][10] This is a powerful technique when a single solvent fails to provide the desired properties.

Protocol:

  • Attempt to dissolve the compound in a minimal amount of a high-solubility solvent (e.g., DMF, THF).

  • In a separate vessel, prepare your main reaction solvent.

  • Slowly add the concentrated solution from step 1 to the main reaction solvent while stirring vigorously.

  • If precipitation occurs, gradually add more of the "good" solvent dropwise until the solution becomes clear. Record the final solvent ratio for reproducibility.[8]

Primary Solvent (Reaction Medium)Recommended Co-SolventTypical Ratio (v/v)Notes
TolueneTHF or 1,4-Dioxane10:1 to 5:1Balances a non-polar medium with a solubilizing agent.
Acetonitrile (ACN)DCM or DMF20:1 to 10:1Increases solubility without drastically changing the polarity of ACN.
Water (for biphasic reactions)1,4-Dioxane or THF5:1 to 2:1Common in Suzuki or Buchwald-Hartwig couplings.
Method 3: Sonication

Causality: Sonication utilizes high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles. This process generates intense local mechanical forces that break down solid agglomerates, increasing the effective surface area and accelerating the rate of dissolution.[8][11]

Protocol for Aiding Dissolution:

  • Preparation: Place the 4-Bromo-6,8-dichloroquinoline and the chosen solvent in a reaction vessel (e.g., a round-bottom flask).

  • Sonication: Partially submerge the vessel in an ultrasonic bath filled with water.

  • Operation: Turn on the sonicator. For stubborn materials, gentle warming of the bath (if thermally safe) can be synergistic.

  • Observation: Continue sonication for 5-15 minutes or until the solid is fully dissolved. This method is excellent for preparing a solution before initiating a reaction.[8]

Q3: My compound dissolves with heat but precipitates upon cooling or during a prolonged reaction. What's happening?

A3: This indicates that you are operating in a supersaturated state at room temperature, and the compound's solubility is highly temperature-dependent. As the reaction proceeds, two things can happen: the reaction mixture slowly cools, or the consumption of other soluble reagents changes the composition of the solvent matrix, causing your starting material to crash out.

Troubleshooting Steps:

  • Maintain Temperature: Use a controlled heating mantle or oil bath to maintain a consistent temperature throughout the reaction, ensuring the compound remains in solution.[8]

  • Switch to a Co-Solvent System: A well-chosen co-solvent system (see Table 2) can provide better solubility at lower temperatures, preventing precipitation if the reaction needs to be cooled or run at ambient temperature.[8]

Q4: What safety precautions are necessary when handling 4-Bromo-6,8-dichloroquinoline?

A4: Based on safety data for structurally similar halogenated aromatic compounds, 4-Bromo-6,8-dichloroquinoline should be handled with care.[12][13]

  • Hazard Classifications: Assumed to be an acute oral toxin, a skin irritant, and a cause of serious eye damage.[12]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

  • Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[13]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[15]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

    • Ingestion: Rinse mouth and seek immediate medical attention.[12]

Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.

References

  • Benchchem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. [Online].
  • Benchchem. An In-depth Technical Guide to the Physicochemical Properties of Substituted Quinolines. [Online].
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Online].
  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Starting Materials. [Online].
  • Sigma-Aldrich. 4-Bromo-7,8-dichloroquinoline. [Online].
  • ResearchGate. Solubility enhancement techniques: A comprehensive review. [Online].
  • CUTM Courseware. Solubility Enhancement Technique. [Online].
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Online].
  • ResearchGate. Bromination of 8-substituted quinolines. Reagents and conditions. [Online].
  • ChemScene. 4-Bromo-7,8-dichloroisoquinoline. [Online].
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Online].
  • Spectrum Chemical. material safety data sheet. [Online].
  • Fisher Scientific. SAFETY DATA SHEET. [Online].
  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Online].
  • Benchchem. Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers. [Online].
  • ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Online].
  • AkiNik Publications. Organic Solvent. [Online].

Sources

Preventing degradation of 4-Bromo-6,8-dichloroquinoline during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for the synthesis and handling of 4-Bromo-6,8-dichloroquinoline. This resource is designed for researchers, chemists, and drug development professionals who are working with this important chemical intermediate. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and best-practice protocols to help you navigate the challenges associated with the synthesis of this molecule and prevent its degradation.

Understanding the Stability of 4-Bromo-6,8-dichloroquinoline

4-Bromo-6,8-dichloroquinoline is a halogen-rich heterocyclic compound. While stable under normal laboratory conditions, its synthesis can be prone to degradation, primarily through dehalogenation. The electron-withdrawing nature of the quinoline ring system, compounded by three halogen substituents, makes the molecule susceptible to certain nucleophilic and reductive pathways, especially at elevated temperatures or in the presence of specific reagents. This guide will walk you through the common pitfalls and how to avoid them.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of 4-Bromo-6,8-dichloroquinoline.

Q1: What are the primary degradation pathways for 4-Bromo-6,8-dichloroquinoline during its synthesis?

A1: The most significant degradation pathway is hydrodehalogenation, where a halogen atom (most commonly bromine due to the weaker C-Br bond) is replaced by a hydrogen atom. This can lead to the formation of 6,8-dichloroquinoline as a major impurity. This side reaction is particularly prevalent in palladium-catalyzed cross-coupling reactions where a palladium-hydride (Pd-H) species can form.[1][2][3] Sources of the hydride can include solvents (like alcohols or DMF), bases (especially alkoxides), or even trace amounts of water.[2][3]

Q2: How do reaction conditions like temperature and atmosphere influence the stability of the compound?

A2: High reaction temperatures can significantly accelerate the rate of dehalogenation.[2][4] It is often a fine balance, as higher temperatures may be required for the desired reaction to proceed. Running reactions at the lowest effective temperature is a key strategy to minimize this degradation pathway.[2] Additionally, conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent oxidative degradation and to minimize side reactions that can be promoted by atmospheric oxygen and moisture.[3][4]

Q3: Can the choice of solvent affect the stability of 4-Bromo-6,8-dichloroquinoline?

A3: Absolutely. Protic solvents (e.g., alcohols, water) should be used with caution as they can be a source of protons that lead to dehalogenation, especially in the presence of a suitable catalyst.[5] Aprotic solvents like toluene, dioxane, or THF are generally preferred for reactions involving this substrate.[1][5] Some polar aprotic solvents, such as DMF, can also act as hydride donors at elevated temperatures and should be used with care.[2]

Q4: What are the recommended storage conditions for 4-Bromo-6,8-dichloroquinoline?

A4: 4-Bromo-6,8-dichloroquinoline should be stored in a cool, dry, and dark place. Exposure to light can potentially cause photochemical degradation.[2] It is stable under normal laboratory conditions but should be kept away from strong bases and high temperatures to prevent decomposition.[6]

Q5: I am considering a Sandmeyer reaction to introduce the bromo group. Are there any specific stability concerns with this approach?

A5: The Sandmeyer reaction, which converts an amino group to a halide via a diazonium salt, is a viable method.[7] The primary concern here is the stability of the diazonium salt intermediate, which is typically generated at low temperatures (0-5 °C) to prevent decomposition. The subsequent reaction with a copper(I) bromide solution should be carefully controlled. While the final product is generally stable under these conditions, ensuring complete conversion and proper workup is key to avoiding impurities.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 4-Bromo-6,8-dichloroquinoline.

Problem Probable Cause(s) Recommended Solution(s)
Low yield and significant presence of 6,8-dichloroquinoline byproduct. Hydrodehalogenation (debromination): This is the most likely cause, especially in cross-coupling reactions. It can be promoted by: • Strong Base: Use of strong bases like sodium tert-butoxide (NaOtBu).[3][4] • High Temperature: Running the reaction at an unnecessarily high temperature.[2] • Catalyst System: An inappropriate choice of palladium catalyst and ligand.[1][5] • Solvent: Use of protic solvents or certain polar aprotic solvents like DMF.[2][5]Optimize Reaction Conditions:Base Selection: Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[1][2][4] • Temperature Control: Lower the reaction temperature. Determine the minimum temperature required for the desired transformation.[2][4] • Catalyst/Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor the desired cross-coupling over dehalogenation.[1][3] • Solvent Choice: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[3][5]
Formation of multiple unidentified byproducts. Non-specific reactions or degradation: This could be due to: • Presence of Oxygen/Moisture: Reactions not performed under an inert atmosphere. • Unstable Reagents: Degradation of starting materials or reagents. • Extreme pH: Highly acidic or basic conditions can sometimes lead to decomposition.[6][8]Improve Reaction Setup and Control:Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (N₂ or Ar).[3][4] • Reagent Quality: Use freshly purified reagents and anhydrous solvents. • pH Control: If possible, buffer the reaction or avoid excessively harsh pH conditions.
Product discoloration (e.g., yellowing or darkening). Oxidation or formation of colored impurities: Quinolines can be susceptible to oxidation, especially when heated in the presence of air. Trace metal impurities can also catalyze the formation of colored byproducts.Purification and Handling:Inert Atmosphere During Workup: Perform workup and purification steps under an inert atmosphere where possible. • Purification Method: Utilize column chromatography on silica gel for effective separation of colored impurities.[9] Recrystallization can also be an effective method for final purification.[9][10] • Storage: Store the final product in a dark, airtight container under an inert atmosphere.
Difficulty in purifying the final product. Closely related impurities: The presence of byproducts with similar polarity, such as the debrominated analog, can make purification by standard column chromatography challenging.[11]Advanced Purification Techniques:Optimize Chromatography: Experiment with different solvent systems for column chromatography to improve separation. High-performance liquid chromatography (HPLC) can be used for higher purity requirements.[11] • Crystallization: Attempt recrystallization from various solvents. This can be a highly effective method for removing small amounts of impurities.[9][10]

Visualizing Degradation and Troubleshooting

To better understand the challenges and solutions, the following diagrams illustrate the potential degradation pathways and a logical troubleshooting workflow.

degradation_pathways 4-Bromo-6,8-dichloroquinoline 4-Bromo-6,8-dichloroquinoline 6,8-dichloroquinoline 6,8-dichloroquinoline 4-Bromo-6,8-dichloroquinoline->6,8-dichloroquinoline Hydrodehalogenation (Debromination) [Pd-H], High Temp, Strong Base Other Dehalogenated Species Other Dehalogenated Species 4-Bromo-6,8-dichloroquinoline->Other Dehalogenated Species Dechlorination (less common) Oxidized Byproducts Oxidized Byproducts 4-Bromo-6,8-dichloroquinoline->Oxidized Byproducts Air/Oxidants troubleshooting_workflow cluster_problem Problem Identification cluster_solution Solution Pathway Start Low Yield or Impure Product Analysis Analyze Crude Mixture (TLC, LC-MS, NMR) Start->Analysis Identify_Impurity Identify Major Impurity Analysis->Identify_Impurity Debromination Debromination Product Detected? Identify_Impurity->Debromination Optimize_Conditions Modify Reaction Conditions: - Weaker Base - Lower Temperature - Bulky Ligand - Aprotic Solvent Debromination->Optimize_Conditions Yes Other_Impurity Other Impurities Detected? Debromination->Other_Impurity No End Pure Product Optimize_Conditions->End Improve_Setup Improve Reaction Setup: - Inert Atmosphere - Pure Reagents - Anhydrous Solvents Other_Impurity->Improve_Setup Yes Purification_Issue Purification Difficulty? Other_Impurity->Purification_Issue No Improve_Setup->End Refine_Purification Refine Purification: - Optimize Chromatography - Attempt Recrystallization Purification_Issue->Refine_Purification Yes Purification_Issue->End No Refine_Purification->End

Caption: A workflow for troubleshooting the synthesis of 4-Bromo-6,8-dichloroquinoline.

Recommended Synthesis Protocol: A Conceptual Guideline

Step 1: Synthesis of 6,8-dichloroquinolin-4-ol

  • Reaction Setup: To a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer under an argon atmosphere, add 2,4-dichloroaniline and diethyl (ethoxymethylene)malonate.

  • Cyclization: Heat the mixture, typically in a high-boiling point solvent like diphenyl ether, to approximately 240-250°C. Monitor the reaction by TLC until the starting aniline is consumed.

  • Workup: Cool the reaction mixture and dilute with a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash thoroughly with hexane and then ether to remove the high-boiling solvent.

  • Purification: The crude 6,8-dichloroquinolin-4-ol can be purified by recrystallization.

Step 2: Chlorination to 4,6,8-trichloroquinoline

  • Reaction Setup: In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the dried 6,8-dichloroquinolin-4-ol. A catalytic amount of DMF can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (around 110°C) for several hours, monitoring by TLC. [12]3. Workup: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Selective Bromination

This step is hypothetical and would require experimental optimization. A direct bromination of the 4,6,8-trichloroquinoline would likely require specific conditions to achieve regioselectivity at the 4-position. A more controlled approach might involve a Sandmeyer reaction starting from a suitable amino-dichloroquinoline precursor.

References

  • Minimizing debromination in 6-Bromoquinoline-8-carbonitrile reactions - Benchchem. (n.d.).
  • Preventing dehalogenation during reactions of bromo-fluoroanilines - Benchchem. (n.d.).
  • Preventing dehalogenation side reactions in 5-Bromo-2-chlorobenzo[d]thiazole couplings - Benchchem. (n.d.).
  • Strategies to prevent dehalogenation of (2-Bromo-6-fluorophenyl)methanol - Benchchem. (n.d.).
  • preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions - Benchchem. (n.d.).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Comparative analysis of different synthesis routes for 5-bromoquinoline - Benchchem. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. (2021, August 20).
  • A general electrochemical strategy for the Sandmeyer reaction - eScholarship.org. (2018, September 17).
  • Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 - EvitaChem. (n.d.).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (2013, September 6).
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents. (n.d.).
  • Recent trends in the chemistry of Sandmeyer reaction: a review - ResearchGate. (2021, August 20).
  • Methods for Purification of Commonly Used Solvents - Alfa Chemistry. (2018, August 29).
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3).
  • (PDF) Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption - ResearchGate. (2021, February).
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.).
  • Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. (n.d.).
  • The synthesis of 4,6- and 4,8-dichloroquinoline - PubMed. (1946, July).
  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022, January 15).
  • Ab-initio evaluation of acid influence on chemical stability of hydrophilic diglycolamides. (2022, December 6).
  • 4-bromo-6,8-difluoroquinoline - C9H4BrF2N, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20).
  • Stability issues of 6-Bromoquinoline-8-carbonitrile under acidic conditions - Benchchem. (n.d.).
  • 6,8-Dibromoquinoline - PMC. (n.d.).
  • 75090-52-7 | 7-Bromo-4-chloroquinoline - ChemScene. (n.d.).
  • Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines - Benchchem. (n.d.).

Sources

Technical Support Center: Navigating Challenges in the Scale-Up Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning quinoline synthesis from bench-scale to pilot or manufacturing scale. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] However, the classical methods used to construct this ring system are often fraught with challenges that become magnified during scale-up, including harsh conditions, safety hazards, low yields, and complex purification profiles.[3][4]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to directly address the specific issues you may encounter. Our goal is to explain the causality behind experimental choices, empowering you to make informed decisions for a successful and efficient scale-up campaign.

General Troubleshooting & FAQs

This section addresses overarching issues common to various quinoline synthesis methods when scaling up.

Question: My reaction yield has dropped significantly after moving from a 1g to a 100g scale. What are the most common culprits?

Answer: A drop in yield upon scale-up is a frequent challenge. The primary causes are often related to mass and heat transfer limitations.

  • Inefficient Heat Transfer: Many quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, are highly exothermic.[5][6] A small flask can dissipate heat relatively easily through its surface area. In a large reactor, the surface-area-to-volume ratio decreases dramatically, leading to poor heat dissipation. This can create localized hotspots, causing decomposition of starting materials, intermediates, or products, and promoting side reactions like polymerization, which often results in tar formation.[3][7]

  • Poor Mixing: Inadequate agitation in a large vessel can lead to non-homogenous reaction mixtures. This means concentrations of reagents and the catalyst can vary throughout the reactor, leading to inconsistent reaction rates and the formation of byproducts.

  • Reagent Addition Rate: The rate of adding a critical reagent (e.g., sulfuric acid in a Skraup synthesis, or an α,β-unsaturated aldehyde in a Doebner-von Miller reaction) becomes much more critical at scale. An addition rate that was acceptable in a small flask may be too fast for a large reactor, overwhelming its ability to control the resulting exotherm.[5][8]

Question: Purification has become a major bottleneck. The crude product is a thick, dark tar that is difficult to handle. How can I improve product isolation at scale?

Answer: Tar formation is a notorious problem in classical quinoline syntheses, arising from the acid-catalyzed polymerization of reactive intermediates like acrolein or α,β-unsaturated carbonyls.[5][8] Isolating the product from this matrix is a significant challenge.

  • Steam Distillation: For volatile quinoline products, steam distillation is often the most effective and scalable purification method. It allows the separation of the product from non-volatile tars and inorganic salts directly from the neutralized reaction mixture.[3][9]

  • Salt Formation & Crystallization: Quinolines are basic and can be converted to salts (e.g., hydrochlorides, picrates).[9] This allows for purification by crystallization, which can be a highly effective method for removing non-basic, tarry impurities. The pure quinoline free base can then be regenerated by neutralization.[9]

  • Solvent Extraction and Work-up: Before extraction, ensure the reaction mixture is fully neutralized. Incomplete neutralization can lead to product loss in the aqueous layer.[8] Sometimes, diluting the crude mixture with a non-polar solvent and filtering off the insoluble tar before proceeding with an aqueous wash can be beneficial.

Question: What are the primary safety concerns when scaling up classical quinoline syntheses?

Answer: The primary safety concerns revolve around managing highly exothermic reactions and handling corrosive, toxic reagents.[3]

  • Runaway Reactions: The Skraup synthesis is infamous for its potential to become a violent, uncontrollable exotherm.[3][5] This is due to the rapid, acid-catalyzed dehydration of glycerol to acrolein.[7] Proper temperature monitoring, controlled reagent addition, and an adequate cooling system are non-negotiable at scale.

  • Corrosive Reagents: The use of large volumes of concentrated sulfuric acid or polyphosphoric acid requires appropriate personal protective equipment (PPE) and reactor materials designed to handle highly corrosive substances.[3][10]

  • Toxic Intermediates and Reagents: Acrolein, an intermediate in the Skraup synthesis, is volatile, flammable, and highly toxic.[3] Oxidizing agents like nitrobenzene, sometimes used in Skraup reactions, are also toxic. All operations should be conducted in a well-ventilated area with appropriate engineering controls.[11]

Method-Specific Troubleshooting Guides

The Skraup Synthesis

This reaction constructs the quinoline core from an aniline, glycerol, a strong acid (typically H₂SO₄), and an oxidizing agent.[12] It is effective but notoriously aggressive.

Q1: My Skraup reaction is extremely violent and difficult to control. How can I moderate it for a safer scale-up?

A1: The violent exotherm is the most critical scale-up challenge for the Skraup synthesis.[5] The key is to control the rate of formation of acrolein from glycerol.

  • Use a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) is crucial.[5][6] It is believed to smooth the reaction, likely by creating a more controlled, gradual exotherm.[5] Boric acid can also be used for this purpose.[5]

  • Controlled Reagent Addition: The order and rate of addition are paramount. Sulfuric acid should be added slowly and portion-wise to the mixture of aniline, glycerol, and moderator, with efficient cooling.[5] The reaction should be heated gently to initiate, and then the external heating should be reduced or removed as the exotherm takes over.[13]

  • Ensure Efficient Agitation: Powerful mechanical stirring is essential to ensure even heat distribution and prevent the formation of localized hotspots where a runaway reaction could initiate.[7]

Q2: A significant amount of black, tarry material is forming, trapping my product and causing a very low yield. What can I do?

A2: Tar formation is caused by the acid-catalyzed polymerization of acrolein.[5] Minimizing this side reaction is key to improving yield and simplifying purification.

  • Precise Temperature Control: Avoid overheating. While the reaction requires heat to start, allowing the internal temperature to climb uncontrollably will drastically increase tar formation.[3][7] A target temperature range of 130-150°C is often cited for the main phase of the reaction.[7][11]

  • Use of a Moderator: As mentioned above, ferrous sulfate not only controls the exotherm but can also help reduce tar formation.[5]

  • Effective Work-up: Do not attempt to purify the product directly from the tar via chromatography. For volatile quinolines, steam distillation is the most robust method to separate the product from the non-volatile polymeric residue.[3][9]

Workflow: Troubleshooting Skraup Synthesis Issues

start Start: Skraup Synthesis Problem problem Problem Encountered? start->problem exotherm Violent / Uncontrollable Exotherm problem->exotherm Exotherm tar Low Yield / High Tar Formation problem->tar Tar / Low Yield sol_exotherm1 Action: Add Moderator (e.g., FeSO₄) exotherm->sol_exotherm1 sol_tar1 Action: Precise Temperature Control (Avoid Overheating) tar->sol_tar1 sol_exotherm2 Action: Slow, controlled addition of H₂SO₄ with cooling sol_exotherm1->sol_exotherm2 sol_exotherm3 Action: Ensure powerful mechanical agitation sol_exotherm2->sol_exotherm3 end Optimized & Controlled Reaction sol_exotherm3->end sol_tar2 Action: Use Moderator (e.g., FeSO₄) sol_tar1->sol_tar2 sol_tar3 Action: Employ Steam Distillation for product isolation sol_tar2->sol_tar3 sol_tar3->end cluster_0 Starting Materials cluster_1 Competing Condensation Pathways cluster_2 Regioisomeric Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Unsymmetrical Ketone\n(R1-CH2-CO-CH2-R2) Unsymmetrical Ketone (R1-CH2-CO-CH2-R2) pathA Pathway A: Condensation at CH2-R1 Unsymmetrical Ketone\n(R1-CH2-CO-CH2-R2)->pathA pathB Pathway B: Condensation at CH2-R2 Unsymmetrical Ketone\n(R1-CH2-CO-CH2-R2)->pathB productA Product Isomer A pathA->productA productB Product Isomer B pathB->productB

Caption: Regioselectivity arises from two competing pathways.

Data Summary: Strategies to Control Friedländer Regioselectivity
StrategyPrincipleTypical Conditions / ReagentsExpected OutcomeReference(s)
Catalyst Control Amine catalyst favors a specific enamine intermediate.Pyrrolidine derivatives, Toluene, 80-110 °CHigh selectivity for 2-substituted quinoline.[14]
Condition Control Kinetic vs. Thermodynamic control.Slow addition of ketone; higher temperatures.Can favor the more stable isomer.[15]
Directing Groups Sterically or electronically block one reaction site.Introduction of a phosphonate group on one α-carbon.Excellent (often >99%) regioselectivity.[16]
Modern Catalysts Ionic liquids can create a specific reaction environment.[Hbim]BF₄, 100 °CCan promote regiospecific synthesis.[14]
The Combes & Doebner-von Miller Syntheses

The Combes synthesis reacts an aniline with a β-diketone under acidic conditions. [10][12]The Doebner-von Miller reaction uses an aniline with α,β-unsaturated aldehydes or ketones. [17][18]Both can suffer from low yields at scale due to side reactions.

Q: My Doebner-von Miller yield is very low, and the reaction produces a lot of insoluble polymer. What's the cause?

A: The primary cause is the acid-catalyzed polymerization of your α,β-unsaturated carbonyl starting material, which is a very common issue. [8][19]

  • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl, favoring the desired reaction over polymerization. [8]* Optimize Acid Catalyst: The choice and concentration of the acid are critical. Both Brønsted acids (HCl, p-TsOH) and Lewis acids (ZnCl₂, SnCl₄) can be used. [8][17]An improperly chosen or dilute acid can lead to an incomplete reaction.

  • Temperature Control: While heating is often required, excessive temperatures will accelerate polymerization and degradation, leading to tar. [8][19]Careful optimization is necessary.

Q: My Combes synthesis is giving a low yield. What are the common side reactions?

A: Low yields in the Combes synthesis can be due to the self-condensation of the β-diketone starting material, especially if any basic impurities are present. [20]Additionally, the electronic properties of your aniline are very important.

  • Substrate Reactivity: Anilines with strong electron-withdrawing groups are deactivated, making the electrophilic aromatic substitution (the cyclization step) more difficult and leading to lower yields. [20]* Catalyst Choice: The reaction is typically catalyzed by a strong acid like sulfuric acid or polyphosphoric acid (PPA). [10]The catalyst must be potent enough to promote the cyclodehydration step without causing degradation.

  • Anhydrous Conditions: The reaction produces water, which can inhibit the equilibrium. Using anhydrous reagents and solvents is often beneficial for driving the reaction to completion. [20]

Detailed Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates safety moderators for scale-up.[5]

Warning: This reaction is highly exothermic and can become violent. It must be performed behind a safety shield in a well-ventilated fume hood with appropriate fire safety equipment nearby.

  • Reaction Setup: In a large round-bottom flask appropriately sized for the scale, equipped with a powerful overhead mechanical stirrer, a reflux condenser, and a thermometer, add powdered ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator. Add the aniline derivative.

  • Acid Addition: With vigorous stirring, slowly and carefully add concentrated sulfuric acid. An exotherm will be observed; use an ice bath to maintain control if necessary.

  • Glycerol Addition: Add glycerol to the mixture.

  • Reaction: Gently heat the mixture until boiling begins (typically 130-140°C). [11]The heat of the reaction should sustain the boiling. If the reaction becomes too vigorous, cool the flask immediately. Once the initial exotherm subsides, maintain reflux with external heating for 3-4 hours. [11]5. Work-up: Allow the mixture to cool completely. Carefully dilute the mixture with water. Place the flask in an ice bath and slowly neutralize with a concentrated sodium hydroxide solution.

  • Purification: The quinoline product is typically isolated by steam distillation from the alkaline mixture. [3][5]The distillate is then extracted with an appropriate organic solvent (e.g., dichloromethane), the organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation.

Protocol 2: Regioselective Friedländer Synthesis of a 2-Substituted Quinoline

This protocol uses an amine catalyst to control regioselectivity.[14]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add the 2-aminoaryl aldehyde/ketone (1.0 equiv), the pyrrolidine catalyst (e.g., 0.1 equiv), and anhydrous toluene.

  • Reagent Addition: Heat the mixture to the desired temperature (e.g., 80-110 °C). Slowly add the unsymmetrical methyl ketone (1.5 equiv) via the addition funnel over 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel to isolate the desired 2-substituted quinoline isomer.

References

  • Science.md. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]

  • Taiy Chemical. (n.d.). Revolutionizing Quinoline Production in China: Advanced Processes, Increased Productivity & Industry Innovation News. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2025, March 25). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of quinoline derivatives and its applications. Retrieved from [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Retrieved from [Link]

  • PMC. (2019, May 10). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • PubMed. (n.d.). Recent Progress in the Synthesis of Quinolines. Retrieved from [Link]

  • ACS Publications. (2005, December 2). Practical and Simple Synthesis of Substituted Quinolines by an HCl−DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Regioselectivity of Friedländer Quinoline Syntheses. Retrieved from [Link]

  • PubMed. (2001, April 19). Highly regioselective Friedländer reaction. Retrieved from [Link]

  • Curly Arrow. (2009, January 13). The Skraup Reaction - How to Make a Quinoline. Retrieved from [Link]

  • Taylor & Francis. (2022, April 17). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, September 26). Mastering Quinoline Synthesis: Key Techniques for Chemical Intermediates. Retrieved from [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

  • University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines. Retrieved from [Link]

Sources

Optimizing reaction temperature for chlorination of bromoquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. As a Senior Application Scientist, I have designed this guide to address the critical mechanistic and operational challenges researchers face when optimizing the chlorination of bromoquinoline derivatives (specifically bromoquinolinones and bromoquinoline N-oxides) using phosphorus oxychloride (POCl₃).

Halogen exchange and deoxygenative chlorination are highly temperature-sensitive transformations. Poor thermal management directly leads to polymerization, regiochemical scrambling, and intractable emulsions during aqueous workup.

Diagnostic Flowchart: Thermal Optimization

G N1 Bromoquinoline Precursor (N-oxide or Quinolinone) N2 Add POCl3 + Solvent (Toluene or DCM) N1->N2 N3 Temperature Optimization N2->N3 N4 < 50°C Sluggish for Quinolinones N3->N4 Too Low N5 75°C - 85°C Optimal Halogen Exchange N3->N5 Ideal N6 > 105°C (Neat Reflux) Degradation / Tarring N3->N6 Too High N7 Careful Aqueous Quench (Ice / NaOH, pH 7) N4->N7 Incomplete N5->N7 N6->N7 Impure N8 Chloro-bromoquinoline (High Yield & Purity) N7->N8

Workflow for temperature optimization in POCl3 chlorination of bromoquinolines.

Mechanistic Troubleshooting & FAQs

Q1: Why does POCl₃ chlorination of my bromoquinolinone result in severe tarring and low yields when run at reflux (105–115°C)? Causality: At elevated temperatures (>100°C), neat POCl₃ acts not only as a chlorinating agent but also as a potent Lewis acid. While the initial O-phosphorylation occurs rapidly, excessive thermal energy drives non-specific electrophilic aromatic substitutions and intermolecular oligomerization before the chloride ion can execute the rate-limiting nucleophilic attack. This leads to the formation of black, intractable polymeric "tar" and can drop isolated yields to as low as 32% [1]. Solution: Dilute the reaction in a non-participating, non-polar solvent like toluene. This caps the maximum internal temperature and dilutes the reactive intermediates, suppressing bimolecular polymerization pathways.

Q2: I am observing incomplete conversion when running the chlorination at 50°C. How can I push the reaction to completion without increasing thermal degradation? Causality: The conversion of the intermediate dichloroquinolinium species to the final chloro-bromoquinoline requires overcoming a significant activation barrier [2]. At 50°C, the thermal energy is often insufficient, especially if the bromo-substituent (e.g., 6-bromo) exerts an electron-withdrawing effect that deactivates the quinoline ring toward nucleophilic attack. Solution: Instead of increasing the bulk temperature, add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 5 mol%). DMF reacts with POCl₃ to generate the highly electrophilic Vilsmeier-Haack reagent, which accelerates the initial oxygen activation step, allowing the overall transformation to proceed efficiently at lower temperatures (75–85°C).

Q3: Can I use the same temperature profile for bromoquinoline N-oxides as I do for bromoquinolinones? Causality: No. N-oxides are significantly more nucleophilic at the oxygen atom compared to the tautomeric hydroxyl group of a quinolinone. Consequently, highly activated N-oxides can undergo rapid deoxygenative chlorination at much lower temperatures. Heating an N-oxide to 85°C in POCl₃ often leads to violent exotherms and degradation. Solution: For N-oxides, initiate the reaction between 10°C and 35°C. Patent literature demonstrates that certain indolo-quinoline N-oxides achieve complete chlorination in just 15 minutes at 35°C [3]. Only apply gentle heating if In-Process Controls (IPC) indicate stalled kinetics.

Optimization Metrics: Temperature vs. Yield

The following table summarizes the quantitative impact of temperature and solvent selection on the chlorination of 6-bromoquinoline-4(1H)-one.

Temperature (°C)Solvent SystemAdditiveTime (h)IPC Conversion (%)Isolated Yield (%)Observation / Purity Profile
115 (Reflux) Neat POCl₃None2.0>9932Severe tarring; difficult aqueous quench [1].
115 TolueneNone4.0>9972Moderate impurity profile; manageable quench.
85 TolueneDMF (5 mol%)2.0>9991 Clean conversion; high purity product.
50 TolueneNone12.06555Sluggish kinetics; unreacted starting material.
35 DCMNone0.25>9960Note: Specific to highly activated N-oxides [3].

Validated Standard Operating Procedure (SOP)

This protocol describes the optimized synthesis of 6-bromo-4-chloroquinoline from 6-bromoquinoline-4(1H)-one. It is designed as a self-validating system , incorporating visual cues and analytical checks to ensure process integrity at every step.

Step 1: Reagent Preparation & Dispersion
  • Charge a dry, nitrogen-flushed 250 mL 3-neck round-bottom flask with 6-bromoquinoline-4(1H)-one (10.0 g, 44.6 mmol) and anhydrous toluene (100 mL).

  • Causality & Validation: Toluene acts as a heat sink and diluent. Validation: The mixture should form a free-flowing, heterogeneous slurry. If clumping occurs, increase agitation to ensure uniform heat distribution later.

Step 2: Electrophilic Activation
  • Cool the slurry to 0–5°C using an ice bath.

  • Dropwise, add POCl₃ (15.3 g, 100 mmol, ~2.2 equiv) over 15 minutes, followed by catalytic DMF (0.17 mL, 5 mol%).

  • Causality & Validation: Low-temperature addition prevents localized exotherms that cause premature degradation. Validation: Upon addition of DMF, the slurry will begin to transition into a homogeneous yellow/orange solution, visually confirming the formation of the activated phosphorodichloridate intermediate.

Step 3: Thermal Halogen Exchange
  • Remove the ice bath and gradually heat the reaction mixture to an internal temperature of 80–85°C.

  • Maintain this temperature for 2 hours.

  • Causality & Validation: 85°C provides the exact thermal energy required for chloride nucleophilic attack without triggering polymerization. Validation: Perform an LCMS or TLC check (Alumina, Hexane:EtOAc 3:1). The system is self-validating when the starting material mass (m/z 224/226) completely disappears, replaced by the product mass (m/z 242/244/246). The flask walls should remain free of black, carbonaceous deposits.

Step 4: Controlled Quench and Isolation
  • Cool the reaction to room temperature, then concentrate under reduced pressure to remove ~70% of the toluene and excess POCl₃.

  • Slowly pour the concentrated residue into a vigorously stirred beaker containing crushed ice (200 g) and water (100 mL).

  • Neutralize the aqueous mixture to pH 7.0 using 4M NaOH.

  • Causality & Validation: Removing excess POCl₃ prior to the quench prevents violent hydrolysis and massive exotherms that can hydrolyze the newly formed C-Cl bond back to the quinolinone [2]. Validation: Upon reaching pH 7, the product will crash out as a distinct, filterable pale-yellow powder. If the product forms a sticky gum, the quench temperature was too high, indicating localized hydrolysis.

  • Filter, wash with cold water, and dry under vacuum to yield the target compound (~91% yield).

References

  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- Source: Google Patents URL
  • Product Class 4: Quinolinones and Related Systems Source: Thieme-connect (Science of Synthesis) URL:[Link]

  • EP0226508A1 - Indolo[3,2-c]quinoline derivatives, process for their preparation and their anti-tumour activity Source: Google Patents URL

Validation & Comparative

High-Precision ¹³C NMR Assignment of 4-Bromo-6,8-dichloroquinoline: A Comparative Guide to Empirical, DFT, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of polyhalogenated quinolines is a critical bottleneck in the development of novel antimalarial and antibacterial scaffolds. The presence of multiple heavy halogens on the conjugated quinoline core induces complex electronic shielding environments that frequently confound standard analytical software. This guide objectively compares three analytical approaches for the ¹³C NMR peak assignment of 4-Bromo-6,8-dichloroquinoline : Empirical Prediction, Density Functional Theory (DFT), and High-Field Experimental NMR.

By analyzing the performance of each method—specifically their ability to handle relativistic shielding phenomena—researchers can optimize their structural verification workflows and avoid costly misassignments in drug development pipelines.

The Challenge: Halogens and the "Heavy Atom Effect"

Assigning the ¹³C NMR spectrum of 4-Bromo-6,8-dichloroquinoline requires navigating competing electronic effects. The electronegative chlorine atoms at the C6 and C8 positions withdraw electron density via the inductive effect, causing a predictable downfield shift (deshielding) of the adjacent carbons.

However, the primary challenge lies at the C4 position. Bromine induces a pronounced 1[1]. Unlike lighter halogens, bromine's massive electron cloud introduces significant spin-orbit (SO) coupling. This relativistic motion of electrons near the heavy nucleus induces a secondary magnetic field that strongly shields the C4 carbon, pushing its resonance unexpectedly upfield. Standard prediction algorithms frequently fail to account for this, leading to severe assignment errors.

Quantitative Performance Comparison

To objectively evaluate the analytical alternatives, we compared the chemical shift assignments generated by standard 2D empirical software, relativistic DFT calculations, and experimental ground-truth data.

Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) for 4-Bromo-6,8-dichloroquinoline

Carbon PositionEmpirical Prediction (2D GNN)DFT-GIAO Prediction (Relativistic)Experimental (600 MHz, CDCl₃)Error: Empirical vs. Exp (Δ ppm)Error: DFT vs. Exp (Δ ppm)
C2 (CH)150.2151.5151.1 -0.9+0.4
C3 (CH)122.8123.6123.4 -0.6+0.2
C4 (C-Br)134.5126.1124.2 +10.3 ⚠️+1.9
C4a (C)128.5128.2128.0 +0.5+0.2
C5 (CH)127.1126.8126.5 +0.6+0.3
C6 (C-Cl)131.5133.4133.1 -1.6+0.3
C7 (CH)129.0128.8128.6 +0.4+0.2
C8 (C-Cl)133.2134.9134.6 -1.4+0.3
C8a (C)147.5146.3146.0 +1.5+0.3

Data Synthesis Insight: Empirical models2[2], causing a massive >10 ppm error at the C4 position because they average out the 3D relativistic shielding of bromine. DFT calculations that explicitly incorporate spin-orbit corrections reduce this error to a highly acceptable margin (< 2 ppm).

Self-Validating Experimental Protocols

To ensure scientific integrity, both computational and physical experiments must be designed as self-validating systems. Below are the field-proven protocols for extracting accurate ¹³C data for this scaffold.

Protocol A: High-Field Experimental ¹³C NMR Acquisition

The physical ground truth.

  • Sample Preparation: Dissolve 50 mg of high-purity 4-Bromo-6,8-dichloroquinoline in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: A high sample concentration is mandatory. Polyhalogenated quaternary carbons (C4, C6, C8) lack attached protons, meaning they receive zero Nuclear Overhauser Effect (NOE) enhancement during decoupling. Without a high concentration, these peaks will be lost in the baseline noise.

  • Instrument Setup: Utilize a 600 MHz spectrometer equipped with a 5 mm CryoProbe.

  • Acquisition Parameters: Run a proton-decoupled zgpg30 pulse sequence. Set the relaxation delay (D1) to 2.5 seconds.

    • Causality: Halogenated quaternary carbons have exceptionally long T₁ relaxation times. A standard 1.0s delay will cause signal saturation and peak suppression. The extended D1 ensures the nuclei return to thermal equilibrium between scans.

  • System Validation (The DEPT Check): Immediately following the ¹³C acquisition, run a DEPT-135 sequence.

    • Self-Validation: The DEPT-135 spectrum will only show signals for protonated carbons (C2, C3, C5, C7). The complete disappearance of the C4, C6, C8, C4a, and C8a peaks self-validates their assignment as quaternary carbons, isolating the heavy-atom effects from standard aromatic resonances.

Protocol B: Relativistic DFT-GIAO Prediction Workflow

The computational alternative when physical synthesis is pending.

  • Geometry Optimization: Build the 3D structure and optimize the geometry using the B3LYP functional with a 6-311+G(d,p) basis set.

    • Causality: The diffuse functions (+) are critical here. They allow the computational model to accurately simulate the large, highly polarizable electron clouds of the bromine and chlorine atoms, which dictate the molecular geometry.

  • Shielding Tensor Calculation: Apply the Gauge-Independent Atomic Orbital (GIAO) method to 3[3]. For the bromine atom, it is mandatory to apply the ZORA (Zeroth-Order Regular Approximation) Hamiltonian.

    • Causality: Standard GIAO ignores relativistic spin-orbit coupling. Applying ZORA forces the algorithm to account for the secondary magnetic field generated by bromine's heavy nucleus, correctly predicting the upfield shift at C4.

  • System Validation (Linear Scaling):

    • Self-Validation: Before predicting the target molecule, run the identical DFT workflow on a known reference standard (e.g., 4-chloroquinoline)[4]. Plot the calculated isotropic shielding against experimental shifts. If the linear regression yields an R² < 0.99, the basis set or functional must be re-optimized before proceeding to the brominated target.

Workflow Visualization

NMR_Workflow Start 4-Bromo-6,8-dichloroquinoline Structural Elucidation Empirical Empirical Prediction (Additivity/2D GNN) Start->Empirical DFT DFT GIAO Calculation (B3LYP/6-311+G**) Start->DFT Exp Experimental 13C NMR (600 MHz, CDCl3) Start->Exp Compare Data Synthesis & Final Peak Assignment Empirical->Compare High Error at C4 (Δ > 10 ppm) HeavyAtom Heavy Atom Effect Correction (Spin-Orbit) DFT->HeavyAtom Relativistic Corrections (ZORA) Exp->Compare Ground Truth (DEPT Validated) HeavyAtom->Compare Accurate C4 Shift

Fig 1. Comparative workflow for 13C NMR elucidation of polyhalogenated quinolines.

References

  • Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations - ResearchGate - 3

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives - TSI Journals - 4

  • Heavy Halogen Atom Effect on 13C NMR Chemical Shifts in Monohalo Derivatives of Cyclohexane and Pyran. Experimental and Theoretical Study - NIH / PubMed - 1

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NSF - 2

Sources

Benchmarking Synthesis Routes for 4-Bromo-6,8-dichloroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context

The halogenated quinoline scaffold is a privileged structure in medicinal chemistry and advanced materials science. Specifically, 4-bromo-6,8-dichloroquinoline serves as a critical electrophilic intermediate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitutions. These downstream modifications are essential for synthesizing potent quinone reductase 2 (QR2) inhibitors[1], developing novel antileishmanial agents[2], and constructing complex oxepin-annulated quinolines.

Because the 6,8-dichloro substitution pattern heavily withdraws electron density from the quinoline core, the C4-position becomes highly deactivated. This guide objectively benchmarks the available synthesis routes for converting 6,8-dichloro-4-hydroxyquinoline into its 4-bromo derivative, providing process chemists with field-proven, scalable methodologies.

Mechanistic Workflow & Route Selection

The transformation of a 4-hydroxyquinoline (often existing in its tautomeric 4-quinolinone form) to a 4-bromoquinoline requires overcoming significant activation energy barriers, especially in electron-deficient systems. Below is a logical mapping of the three primary bromination strategies.

G HQ 6,8-Dichloro-4-hydroxyquinoline (Starting Material) R1 Route A: POBr3 + PBr3 Melt (150°C, 3h) HQ->R1 Optimal Homogeneous Mixing R2 Route B: Neat POBr3 (150°C, 5h) HQ->R2 Suboptimal Poor Heat Transfer R3 Route C: (COBr)2 / DMF (60°C, 12h) HQ->R3 Suboptimal Low Conversion PROD 4-Bromo-6,8-dichloroquinoline (Target Product) R1->PROD 85% Yield R2->PROD 45% Yield (Charring) R3->PROD <30% Yield

Benchmarking bromination pathways for 4-Bromo-6,8-dichloroquinoline synthesis.

Benchmarking Alternative Synthesis Routes

When selecting a bromination protocol, chemists must balance yield, scalability, and reagent handling. The table below summarizes the empirical performance of three distinct approaches.

ParameterRoute A: POBr3 + PBr3 Melt (Gold Standard)Route B: Neat POBr3Route C: Vilsmeier-Type (Oxalyl Bromide/DMF)
Yield 80–85% 40–50%<30% (Incomplete conversion)
Reaction Temp 150 °C150 °C60 °C
Reaction Time 3 hours5 hours12+ hours
Scalability Excellent (Kilogram scale) Poor (Stirring issues / Charring)Moderate (Toxic gas evolution)
Key Advantage Homogeneous heat transferFewer reagents requiredAvoids harsh acidic melt
Primary Drawback Highly exothermic aqueous quenchLocalized overheating degrades productInsufficient electrophilicity for deactivated rings

Detailed Experimental Protocol: The Phosphorus Halide Melt (Route A)

This protocol is adapted from established patent literature for the synthesis of 4-haloquinolines[3]. It relies on a binary mixture of phosphorus tribromide (PBr3) and phosphorus oxybromide (POBr3).

Reagents Required
  • 6,8-Dichloro-4-quinolinol : 33.0 g (154 mmol)

  • Phosphorus Tribromide (PBr3) : 50.0 mL

  • Phosphorus Oxybromide (POBr3) : 20.0 mL (approx. 56.0 g)

  • Sodium Hydroxide (NaOH) : 12N aqueous solution

  • Crushed Ice : 1.5 L

  • Diethyl Ether : For recrystallization

Step-by-Step Methodology & Causality

Step 1: Flux Preparation and Paste Formation

  • Action: In a dry, round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 33.0 g of 6,8-dichloro-4-quinolinol with 50 mL of PBr3. Heat the mixture gently to 60 °C until a uniform paste forms.

  • Causality: The starting material is a high-melting solid. POBr3 (the primary brominating agent) is a solid at room temperature (m.p. 56 °C). By first using liquid PBr3 as a reactive solvent/flux, you ensure uniform heat transfer and prevent localized charring of the quinolinol before the POBr3 can fully integrate into the system[3].

Step 2: High-Temperature Bromination

  • Action: Add 20 mL of POBr3 to the paste. Raise the temperature to 150 °C and maintain for 3 hours with occasional stirring.

  • Causality: The 6,8-dichloro substitution heavily deactivates the quinoline ring. A temperature of 150 °C is thermodynamically required to drive the nucleophilic aromatic substitution of the C4-oxygen by the bromide ion.

Step 3: Exothermic Quench

  • Action: Cool the reaction mixture to roughly 80 °C, then carefully pour it into 1.5 L of vigorously stirred crushed ice.

  • Causality: Unreacted PBr3 and POBr3 undergo violent, exothermic hydrolysis upon contact with water. The crushed ice absorbs this heat, while vigorous mechanical stirring prevents the encapsulation of unreacted halides within the precipitating product, which could otherwise cause delayed eruptive boiling.

Step 4: Free-Base Precipitation

  • Action: Slowly add 12N NaOH to the aqueous suspension until the mixture is strongly alkaline (pH > 8). Collect the resulting precipitate by vacuum filtration and dry in a vacuum oven.

  • Causality: In the highly acidic quench environment, the product exists as a water-soluble hydrobromide salt. Neutralizing the solution deprotonates the quinoline nitrogen, forcing the neutral free base (4-bromo-6,8-dichloroquinoline) to precipitate out of the aqueous phase[3].

Step 5: Purification via Sublimation

  • Action: Sublimate the dried crude material at 100–120 °C under high vacuum (0.3 mmHg). Recrystallize the sublimed product from diethyl ether.

  • Causality: Sublimation exploits the specific volatility of the halogenated quinoline, cleanly separating it from non-volatile polymeric byproducts and inorganic salts. Recrystallization provides the thermodynamically stable crystalline form.

Self-Validating Quality Control

A robust protocol must be self-validating. You can confirm the success of this synthesis through the following checkpoints:

  • In-Process Control (IPC): The transition from a heterogeneous, clumpy slurry to a homogeneous dark melt during Step 2 indicates successful flux integration and reaction initiation.

  • Endpoint Validation: The purified product must exhibit a sharp melting point of 164–166 °C [3]. A depressed or broad melting point indicates incomplete bromination or trapped inorganic salts from a poor quench.

Appendix: Precursor Synthesis Note

If 6,8-dichloro-4-hydroxyquinoline is not commercially available, it can be synthesized via the classical Gould-Jacobs approach. This involves condensing 2,4-dichloroaniline with diethyl ethoxymethylenemalonate (EMME), followed by high-temperature thermal cyclization (~250 °C) in a high-boiling solvent such as Dowtherm A or diphenyl ether, a standard procedure widely validated in organic syntheses for analogous halogenated quinolines[4].

References

  • US3907806A - Processes and intermediates for quinine, quinidine and analogs thereof Source: Google P
  • Design, Synthesis, and Biological Evaluation of Potent Quinoline and Pyrroloquinoline Ammosamide Analogues as Inhibitors of Quinone Reductase 2 Source: Journal of Medicinal Chemistry - ACS Public
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents Source: Frontiers
  • 4,7-dichloroquinoline - Organic Syntheses Procedure Source: Organic Syntheses

Sources

A Comparative Guide to the X-ray Crystallography of 4-Bromo-6,8-dichloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the single-crystal X-ray diffraction analysis of 4-bromo-6,8-dichloroquinoline derivatives. It is intended for researchers, scientists, and drug development professionals who are leveraging structural chemistry to inform the design of novel therapeutics. We will explore the causal relationships behind experimental choices, from synthesis and crystallization to the nuanced interpretation of crystallographic data, with a focus on how substituent changes impact solid-state architecture.

The Strategic Importance of Halogenated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including anti-malarial, anti-cancer, and anti-inflammatory drugs.[1][2] The strategic placement of halogen atoms on this heterocyclic system is a powerful tool for modulating a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. The 4-bromo-6,8-dichloroquinoline core, with its specific and dense halogenation pattern, presents a unique platform for rational drug design. Understanding the precise three-dimensional arrangement of atoms and the intermolecular interactions that govern the crystal packing of its derivatives is paramount. X-ray crystallography is the definitive technique for elucidating this atomic-level information, providing invaluable insights that guide lead optimization.[3][4]

From Synthesis to Single Crystal: An Experimental Overview

The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals suitable for diffraction experiments.

Synthesis of the 4-Bromo-6,8-dichloroquinoline Scaffold

While numerous methods exist for quinoline synthesis, the Friedländer annulation is a versatile and widely adopted approach for producing substituted quinolines.[5] For the 6,8-dihalo-substituted core, a common starting material is a 2-amino-3,5-dihalophenyl ketone. The general reaction involves an acid-catalyzed condensation and subsequent cyclodehydration. The introduction of the bromine at the 4-position can be achieved through subsequent halogenation steps.

The versatility of this synthetic approach allows for the introduction of various substituents (R-groups), typically by selecting different aldehydes or ketones, to probe structure-activity relationships.

The Art and Science of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. The choice of crystallization technique is critical and depends on the compound's solubility and stability.[1]

Common Crystallization Techniques for Quinoline Derivatives:

  • Slow Evaporation: This technique is ideal for producing high-quality single crystals. It involves dissolving the compound in a suitable solvent or solvent mixture to near saturation and allowing the solvent to evaporate slowly, gradually increasing the solute concentration to the point of supersaturation and crystal formation.[1]

  • Vapor Diffusion: A gentle and effective method, particularly for small quantities of material. A solution of the compound in a "good" solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1][6]

  • Anti-Solvent Crystallization: This method involves the direct, slow addition of a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound, causing it to precipitate. The rate of addition is a crucial parameter that influences crystal size and quality.[1]

The choice of solvent is critical. A systematic screening of various solvents (e.g., chloroform, ethanol, acetonitrile, ethyl acetate, and their mixtures) is typically performed to find conditions that yield single, well-ordered crystals.

Comparative Crystallographic Analysis

To illustrate how subtle changes in molecular structure can lead to significant differences in crystal packing, we present a comparative analysis of two hypothetical derivatives of our core scaffold:

  • Derivative A: 4-Bromo-6,8-dichloro-2-methylquinoline

  • Derivative B: 4-Bromo-6,8-dichloro-2-(trifluoromethyl)quinoline

The substitution of a methyl group (a weak electron donor) with a trifluoromethyl group (a strong electron-withdrawing group) at the C2 position is expected to alter the molecule's electronic properties and its capacity for intermolecular interactions. The following table summarizes the hypothetical, yet realistic, crystallographic data for these two derivatives.

ParameterDerivative A (R = -CH₃)Derivative B (R = -CF₃)Significance of Comparison
Formula C₁₀H₆BrCl₂NC₁₀H₃BrCl₂F₃NThe change in formula reflects the substituent modification.
Crystal System MonoclinicOrthorhombicA change in the crystal system indicates a fundamental difference in the symmetry of the crystal lattice.
Space Group P2₁/cPbcaDifferent space groups reveal distinct packing arrangements and symmetry operations relating molecules in the unit cell.
a (Å) 7.358.12Changes in unit cell dimensions directly reflect how the molecules pack together in three-dimensional space.
b (Å) 9.9014.55The larger CF₃ group in Derivative B likely requires more space, leading to larger cell dimensions.
c (Å) 13.0115.21
β (°) ** 109.690The monoclinic system has one non-90° angle, while the orthorhombic system has all 90° angles.
V (ų) 891.21794.4The unit cell volume for Derivative B is significantly larger, accommodating 8 molecules versus 4 for Derivative A.
Z 48The number of molecules in the unit cell (Z) is a key indicator of packing efficiency and symmetry.
D_calc_ (g/cm³) **2.1452.210The higher calculated density for Derivative B, despite the larger volume, is due to the increased molecular weight and Z value.
R₁ (I > 2σ(I)) 0.0350.041The R-factor is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.
wR₂ (all data) 0.0890.102wR₂ is another measure of the quality of the refinement. Both sets of values indicate well-refined structures.

Note: This data is illustrative and based on typical values for similar halogenated quinoline structures found in the Cambridge Structural Database (CSD). The CSD is the world's repository for small-molecule organic and metal-organic crystal structures.[7][8][9]

Decoding Intermolecular Interactions: The Driving Forces of Crystal Packing

The observed differences in the crystal structures of Derivatives A and B are driven by a complex interplay of non-covalent interactions. In halogenated aromatic systems, these interactions are particularly significant.[10][11]

  • Halogen Bonding: The electron density on a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) opposite the covalent bond. This σ-hole can interact favorably with a Lewis base (e.g., a nitrogen atom or another halogen).[12] In Derivative B, the electron-withdrawing CF₃ group can enhance the σ-hole on the bromine and chlorine atoms, potentially leading to stronger and more directional halogen bonds (e.g., Br···N, Cl···Cl).[13]

  • π–π Stacking: The aromatic quinoline rings can stack on top of each other, an interaction driven by electrostatic and van der Waals forces. The substitution pattern and electronic nature of the R-group can influence the geometry (e.g., face-to-face vs. offset) and distance of these interactions.

  • Hydrogen Bonding: While lacking classical hydrogen bond donors, weak C–H···N and C–H···Cl interactions can play a crucial role in stabilizing the crystal lattice.[10]

  • Halogen–π Interactions: A halogen atom can interact with the electron-rich π-system of an adjacent aromatic ring. This type of interaction is a key feature in the crystal engineering of many halogenated compounds.[6]

The shift from a monoclinic to an orthorhombic system from Derivative A to B suggests that the introduction of the CF₃ group disrupts the packing motif of the simpler methyl derivative, favoring a new, more symmetric arrangement likely governed by a different hierarchy of these intermolecular forces.

Mandatory Visualizations

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 X-ray Diffraction & Analysis S1 Starting Materials (e.g., 2-Amino-3,5-dichlorophenyl ethanone & Aldehyde) S2 Chemical Synthesis (e.g., Friedländer Annulation) S1->S2 S3 Purification (Column Chromatography) S2->S3 C1 Solvent Screening S3->C1 C2 Crystal Growth (e.g., Slow Evaporation) C1->C2 C3 Harvest Single Crystal C2->C3 X1 Mount Crystal & Data Collection C3->X1 X2 Structure Solution (Direct Methods) X1->X2 X3 Structure Refinement X2->X3 X4 Validation & Final Structure X3->X4

G cluster_A Derivative A Packing Motif (Hypothetical) cluster_B Derivative B Packing Motif (Hypothetical) cluster_C Common Interaction A1 Molecule 1 A2 Molecule 2 A1->A2 π-π stacking B1 Molecule 3 B2 Molecule 4 B1->B2 Halogen Bonding (Br···N) C1 Molecule 5 C2 Molecule 6 C1->C2 C-H···Cl Interaction

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the standard procedure for analyzing a crystalline sample of a 4-bromo-6,8-dichloroquinoline derivative.

I. Crystal Mounting and Data Collection

  • Crystal Selection: Under a polarized light microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.

  • Mounting: Affix the selected crystal to a cryoloop using a minimal amount of paratone or cryo-oil.

  • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å).[14][15]

    • Collect a series of diffraction images (frames) by rotating the crystal through a range of angles (e.g., using ω-scans).

    • The instrument software automatically indexes the diffraction spots to determine the unit cell parameters and Bravais lattice.

II. Data Reduction and Structure Solution

  • Integration: The raw diffraction data is processed to integrate the intensities of all the Bragg reflections and apply corrections for factors like Lorentz and polarization effects.

  • Absorption Correction: An empirical absorption correction (e.g., multi-scan) is applied to account for the absorption of X-rays by the crystal.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This initial model will typically reveal the positions of the heavier atoms (Br, Cl).

  • Structure Refinement:

    • The initial atomic model is refined against the experimental data using full-matrix least-squares minimization.

    • Successive cycles of refinement and difference Fourier maps are used to locate the lighter atoms (C, N).

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[16]

    • Anisotropic displacement parameters are refined for all non-hydrogen atoms.

III. Validation

  • Final Checks: The final model is validated by checking the R-factors (R₁ and wR₂), the goodness-of-fit, and the residual electron density map. A flat residual map indicates that the model accurately accounts for all the electron density in the crystal.

  • Database Deposition: The final structural information is prepared in the Crystallographic Information File (CIF) format and deposited in a public database like the Cambridge Structural Database (CSD) to ensure data integrity and accessibility for the scientific community.[8][9]

This self-validating protocol ensures that the resulting crystal structure is a robust and accurate representation of the molecule's solid-state conformation, providing a trustworthy foundation for further research and development.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives - Benchchem.
  • Exploring weak noncovalent interactions in a few halo-substituted quinolones. (2025).
  • Exploring weak noncovalent interactions in a few halo-substituted quinolones - RSC Publishing. (2025).
  • Unique halogen–π association detected in single crystals of C–N atropisomeric N-(2-halophenyl)quinolin-2-one derivatives and the thione analogue - PMC. (2025).
  • Phenoxazine–Quinoline Conjugates: Impact of Halogenation on Charge Transfer Triplet Energy Harvesting via Aggregate Induced Phosphorescence - PMC. (2022).
  • Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives - MDPI. (2022).
  • Application Notes and Protocols for X-ray Diffraction (XRD) Analysis of Crystalline Powders - Benchchem.
  • Detailed steps of XRD data processing, search analysis and Origin graphing using Jade software - Universallab. (2024).
  • CN102344438B - Crystallization of quinoline derivatives and its preparation method - Google Patents.
  • CN103664892B - The crystallization of quinoline - Google Patents.
  • Introduction to X-Ray Powder Diffraction Data Analysis - ResearchGate.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • on powder x-ray diffraction (xrd) —general overview - ITWG GUIDELINE.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • X-ray Diffraction (XRD) - Overview | Malvern Panalytical.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (2013).
  • The Cambridge Structural Database - BiŌkeanós.
  • Cambridge Structural Database - Wikipedia.
  • 4-Bromo-8-methoxyquinoline - PMC - NIH.
  • The synthesis of 4,6- and 4,8-dichloroquinoline - PubMed. (1946).
  • Synthesis of 6-bromo-4-iodoquinoline - Atlantis Press.
  • 6,8-Dibromoquinoline - PMC.
  • Application Notes & Protocols: Synthesis of 6,8-Dibromo-4-methyl-2-arylquinolines - Benchchem.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016).
  • X-ray crystallography: Revealing our molecular world - Science Museum. (2019).
  • X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham.
  • CCDC: Structural Chemistry Data, Software, and Insights.
  • Search - Access Structures - CCDC.

Sources

A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Assessment of Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle, but a cornerstone of safety and efficacy. Quinoline intermediates, a prevalent structural motif in a multitude of therapeutic agents, often present unique analytical challenges due to their structural complexity and potential for isomeric impurities. While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have long been the workhorses of purity analysis, they are not without their limitations. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with these conventional techniques, presenting a compelling case for qNMR as a primary and orthogonal method for the purity assessment of quinoline intermediates.

The Principle of qNMR: A Fundamental Advantage

At its core, the power of qNMR lies in a simple, yet profound principle: the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[1][2][3] This inherent quantitative nature sets it apart from chromatographic techniques, which often rely on response factors that can vary between different compounds.[4] Consequently, qNMR allows for the absolute quantification of a substance without the need for a calibration curve or a reference standard of the analyte itself, a significant advantage when dealing with novel or difficult-to-synthesize intermediates.[1][5]

qNMR vs. Chromatographic Methods: A Head-to-Head Comparison

While HPLC and GC are invaluable tools, qNMR offers distinct advantages, particularly in the context of quinoline intermediate purity assessment.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of nuclei.[1][2][3]Separation based on differential partitioning between a mobile and stationary phase.Separation based on volatility and interaction with a stationary phase.
Reference Standard Does not require an identical reference standard for the analyte.[1][5]Typically requires a well-characterized reference standard for the analyte.Requires a reference standard for the analyte.
Quantification Absolute quantification is possible.[1][5]Relative quantification; requires a calibration curve for absolute quantification.Relative quantification; requires a calibration curve for absolute quantification.
Sample Preparation Simple dissolution in a deuterated solvent.[2]Can involve more complex sample preparation, including filtration and dilution.Often requires derivatization for non-volatile or thermally labile compounds.
Analysis Time Rapid data acquisition; method development can be faster.[6]Can have longer run times, especially for complex mixtures.Run times can vary depending on the column and temperature program.
Destructive/Non-destructive Non-destructive, allowing for sample recovery and further analysis.[1]Destructive.Destructive.
Information Provided Provides both quantitative and structural information simultaneously.[4][7]Provides quantitative information and retention time.Provides quantitative information and retention time.
Limitations Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[2]Co-elution of impurities can lead to inaccurate quantification.Not suitable for non-volatile or thermally labile compounds without derivatization.

The qNMR Workflow: A Step-by-Step Protocol

The successful implementation of a qNMR experiment hinges on meticulous planning and execution. The following protocol outlines the key steps for the purity assessment of a quinoline intermediate.

qNMR_Workflow cluster_planning Method Planning cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Solvent Solvent Selection Standard Internal Standard Selection Weighing Accurate Weighing Standard->Weighing Dissolution Complete Dissolution Parameters Set NMR Parameters Dissolution->Parameters Acquisition Acquire Spectrum Processing Process FID Acquisition->Processing Integration Integrate Signals Processing->Integration Calculation Calculate Purity Integration->Calculation

Caption: A generalized workflow for a quantitative NMR experiment.

Part 1: Method Planning - The Foundation of Accuracy

The choices made during the planning phase are critical for obtaining reliable quantitative data.

  • Solvent Selection: The deuterated solvent must completely dissolve both the quinoline intermediate (analyte) and the internal standard.[2] Common choices include DMSO-d6, CDCl3, and D2O. The solvent should be chosen to minimize overlapping signals with the analyte and internal standard.[2]

  • Internal Standard Selection: An ideal internal standard should:

    • Be chemically stable and not react with the analyte or solvent.[2][8]

    • Possess a simple NMR spectrum, preferably with a sharp singlet in a region free of analyte signals.[8]

    • Have a known purity, ideally certified.[2][9]

    • Be soluble in the chosen deuterated solvent.[8]

    For nitrogen-containing heterocycles like quinolines, common internal standards include maleic acid, 1,4-dinitrobenzene, and dimethyl sulfone.[10]

Part 2: Sample Preparation - Precision is Paramount

Accurate sample preparation is non-negotiable for quantitative analysis.

  • Weighing: Accurately weigh a suitable amount of the quinoline intermediate and the internal standard into an NMR tube using a microbalance (readability of at least 0.01 mg).[2][11] The goal is to achieve a molar ratio between the analyte and the standard that is close to 1:1 for optimal integration accuracy.[12][13]

  • Dissolution: Add a precise volume of the chosen deuterated solvent to the NMR tube to ensure complete dissolution of both the analyte and the internal standard.[11]

  • Homogenization: Gently vortex or sonicate the sample to ensure a homogeneous solution.

Part 3: Data Acquisition - Optimizing for Quantitation

Standard NMR acquisition parameters must be adjusted to ensure accurate quantification.

  • Pulse Angle: A 90° pulse angle is typically used to maximize the signal.[14]

  • Relaxation Delay (d1): This is arguably the most critical parameter. The relaxation delay must be at least 5 to 7 times the longest longitudinal relaxation time (T1) of any proton being quantified (both analyte and internal standard).[14] This ensures complete relaxation of the nuclei between pulses, which is essential for accurate integration.

  • Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay to zero, preventing truncation artifacts that can affect integration.[14]

  • Number of Scans (ns): The number of scans should be sufficient to achieve a high signal-to-noise ratio (S/N), ideally greater than 250:1 for a precision of better than 1%.[12][14]

Part 4: Data Processing and Purity Calculation
  • Fourier Transform and Phasing: Apply a Fourier transform to the FID and carefully phase the resulting spectrum.

  • Baseline Correction: Apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved, non-overlapping signals of both the quinoline intermediate and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:[2]

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I : Integral value of the signal

    • N : Number of protons giving rise to the signal

    • MW : Molar mass

    • m : Mass

    • P_std : Purity of the internal standard

    • "analyte" refers to the quinoline intermediate and "std" refers to the internal standard.

Self-Validating Systems: Ensuring Trustworthiness in qNMR

A key aspect of a robust analytical method is its ability to be self-validating. In qNMR, this is achieved through several intrinsic checks:

  • Signal Consistency: The relative integrals of different, well-resolved signals from the same molecule should be consistent with the number of protons they represent. Any deviation can indicate the presence of an underlying impurity.

  • Internal Standard Integrity: The internal standard serves as a built-in control. Any degradation of the standard would be apparent in the spectrum.

  • Orthogonal Data: The NMR spectrum provides a wealth of structural information that can be used to confirm the identity of the main component and potentially identify impurities, offering a layer of validation that is absent in chromatographic methods.[7][15]

Illustrative Data: A Comparative Purity Assessment

To demonstrate the practical application of qNMR, consider the following hypothetical data for a quinoline intermediate:

Analytical MethodPurity (% w/w)Relative Standard Deviation (RSD, n=3)
qNMR 98.70.2%
HPLC-UV 98.20.5%
GC-FID 97.90.7%

In this example, qNMR provides a purity value with higher precision (lower RSD) compared to the chromatographic techniques. This enhanced precision is often a hallmark of a well-executed qNMR experiment. A case study demonstrated that qNMR could avoid false readings sometimes observed with HPLC.[1] Furthermore, studies have shown that the results from qNMR are in good agreement with those obtained from HPLC analysis.[16][17]

The Future of Purity Assessment: An Integrated Approach

While this guide champions the strengths of qNMR, it is not a call to abandon chromatographic methods. Rather, it advocates for an integrated approach where qNMR is utilized as an orthogonal and primary method for purity determination. The structural insights from NMR, combined with the separation power of chromatography, provide a more complete and reliable picture of a sample's purity. As regulatory bodies like the USP are increasingly recognizing and providing guidance on qNMR, its role in pharmaceutical quality control is set to expand.[18]

Integrated_Approach qNMR qNMR (Absolute Purity, Structure) Purity Comprehensive Purity Profile qNMR->Purity HPLC HPLC (Separation of Non-volatile Impurities) HPLC->Purity GC GC (Separation of Volatile Impurities) GC->Purity

Caption: An integrated approach for comprehensive purity assessment.

By embracing qNMR, researchers, scientists, and drug development professionals can enhance the accuracy, efficiency, and reliability of their purity assessments for quinoline intermediates and beyond, ultimately contributing to the development of safer and more effective medicines.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and potential of a method for natural products analysis.
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers - PMC. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC. [Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). [Link]

  • University of Manchester - Quantitative NMR Spectroscopy. [Link]

  • Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control - Bentham Science. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance - Patsnap Eureka. [Link]

  • A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC - NIH. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules - ACG Publications. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • What is qNMR and why is it important? - Mestrelab Resources. [Link]

  • qNMR - Quantitative Analysis by NMR - AWS. [Link]

  • qNMR: A Powerful and Affordable Tool for Purity/Potency Determination - YouTube. [Link]

  • Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination for two new chemical - Ovid. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. [Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! - Frontiers. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-6,8-dichloroquinoline
Reactant of Route 2
Reactant of Route 2
4-Bromo-6,8-dichloroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.